molecular formula C8H14N4O3 B13480487 N-Acetyl-6-azido-L-norleucine

N-Acetyl-6-azido-L-norleucine

Cat. No.: B13480487
M. Wt: 214.22 g/mol
InChI Key: YVTWABJVKYDHGY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-6-azido-L-norleucine is a useful research compound. Its molecular formula is C8H14N4O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Acetyl-6-azido-L-norleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-6-azido-L-norleucine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

(2S)-2-acetamido-6-azidohexanoic acid

InChI

InChI=1S/C8H14N4O3/c1-6(13)11-7(8(14)15)4-2-3-5-10-12-9/h7H,2-5H2,1H3,(H,11,13)(H,14,15)/t7-/m0/s1

InChI Key

YVTWABJVKYDHGY-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O

Canonical SMILES

CC(=O)NC(CCCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

Foundational & Exploratory

N-Acetyl-6-azido-L-norleucine CAS 1505525-07-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, applications, and experimental protocols for N-Acetyl-6-azido-L-norleucine (CAS 1505525-07-4) .

Advanced Bioorthogonal Reagents & Chemical Biology[1][2][3]

Executive Summary

N-Acetyl-6-azido-L-norleucine (Ac-Anl) is a specialized non-canonical amino acid derivative designed for high-precision chemical biology applications. Structurally, it consists of a norleucine backbone modified with a terminal azide (


) group at the 

-carbon and an acetylated

-amine.

Unlike its free-amine counterpart (6-Azido-L-norleucine), which is often used for metabolic labeling via mutant tRNA synthetases, Ac-Anl serves primarily as a chemically defined building block , a reference standard for proteomic quantitation, and a stable bioorthogonal probe for in vitro conjugation. Its N-acetyl "cap" mimics the peptide bond environment, making it an ideal model compound for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction conditions without the interference of a free N-terminus.

Key Utility:

  • Bioorthogonal Chemistry: High-fidelity partner for terminal alkynes (CuAAC) and strained cyclooctynes (SPAAC).

  • Peptide Mimetics: Structural surrogate for N-acetyl-lysine, devoid of basicity and charge.

  • Analytical Standards: LC-MS reference for quantifying azido-norleucine incorporation in proteolytic digests.

Chemical & Physical Profile

The physicochemical properties of Ac-Anl dictate its solubility profile and stability in aqueous buffers used for bioconjugation.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name N-Acetyl-6-azido-L-norleucine
CAS Number 1505525-07-4
Synonyms Ac-Anl-OH; N2-acetyl-N6-diazo-L-lysine (IUPAC var.)
Molecular Formula

Molecular Weight 214.22 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF (>50 mM); Moderate in Water/PBS
pKa (Calc.) Carboxyl: ~3.6
Storage -20°C, Desiccated, Protect from light
Structural Logic
  • N-Acetyl Group: Blocks the

    
    -amine, preventing auto-condensation or interference during carboxyl-activation steps (e.g., NHS-ester formation). It also simulates the amide backbone of a protein, providing a realistic steric environment for testing "click" reaction rates.
    
  • Azide Handle: The terminal azide is small, kinetically stable, and biologically inert (bioorthogonal) until activated by Cu(I) or ring strain.

  • Aliphatic Chain: The 4-carbon side chain (norleucine) provides a hydrophobic spacer, minimizing steric clash between the backbone and the conjugation target.

Mechanism of Action: Bioorthogonal Ligation

Ac-Anl functions as the "Click" donor. Its primary reaction pathway is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which forms a stable 1,2,3-triazole linkage.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the ligation of Ac-Anl with a terminal alkyne probe (e.g., a fluorophore or biotin tag).

ClickChemistry AcAnl N-Acetyl-6-azido-L-norleucine (Azide Donor) Complex Cu-Acetylide Intermediate AcAnl->Complex Coordination Alkyne Terminal Alkyne Probe (e.g., Biotin-Alkyne) Alkyne->Complex Coordination CuCat Cu(I) Catalyst (generated from CuSO4 + Ascorbate) CuCat->Complex Catalysis Triazole 1,2,3-Triazole Conjugate (Stable Product) Complex->Triazole Cycloaddition

Figure 1: Mechanism of CuAAC ligation involving Ac-Anl. The Cu(I) catalyst facilitates the formation of a regioselective 1,4-disubstituted 1,2,3-triazole.

Experimental Protocol: Quantitative CuAAC Labeling

This protocol is optimized for reacting Ac-Anl (as a model substrate or standard) with an alkyne-tagged reporter. This system validates the reactivity of the azide group before applying similar conditions to precious biological samples.

Reagents Required[1][2][4][5][6][7][8][9]
  • Ac-Anl Stock: 100 mM in anhydrous DMSO.

  • Alkyne Probe: 10 mM in DMSO (e.g., Propargyl-PEG4-Biotin).

  • CuSO

    
     Solution:  50 mM in sterile water.
    
  • THPTA Ligand: 100 mM in water (Tris(3-hydroxypropyltriazolylmethyl)amine). Critical for protecting biomolecules from oxidative damage.

  • Sodium Ascorbate: 100 mM in water (Freshly prepared).

  • Reaction Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Methodology
  • Complex Preparation (Premix):

    • In a separate tube, mix CuSO

      
       and THPTA ligand in a 1:2 molar ratio (e.g., 10 µL CuSO
      
      
      
      + 20 µL THPTA).
    • Incubate for 5 minutes at Room Temperature (RT). This forms the catalytic complex.

  • Reaction Assembly:

    • To a 1.5 mL microcentrifuge tube, add:

      • 850 µL Reaction Buffer.

      • 10 µL Ac-Anl Stock (Final: 1 mM).

      • 20 µL Alkyne Probe Stock (Final: 200 µM, 0.2 eq). Note: Adjust stoichiometry based on whether Ac-Anl is the limiting reagent.

    • Vortex briefly.[1][2]

  • Catalysis Initiation:

    • Add 20 µL of the Cu-THPTA Premix .

    • Add 100 µL of Sodium Ascorbate (Final: 10 mM).

    • Immediate Action: Flush headspace with N

      
       or Ar gas (optional but recommended) and cap tightly.
      
  • Incubation:

    • Incubate at RT for 30–60 minutes in the dark with gentle agitation.

  • Quenching & Analysis:

    • Quench by adding EDTA (10 mM final) to chelate copper.

    • Analyze via LC-MS. The product should show a mass shift corresponding to the sum of Ac-Anl + Alkyne (MW).

Analytical Workflow & Quality Control

For researchers using Ac-Anl as a reference standard in proteomics, the following workflow ensures accurate identification.

Workflow Diagram (DOT)

Workflow Sample Biological Sample (Azide-labeled Proteins) Digest Trypsin Digestion Sample->Digest Click Click Reaction (Heavy/Light Alkyne) Digest->Click Spike Spike-in Standard: Ac-Anl (Known Conc.) Spike->Click Internal Control LCMS LC-MS/MS Analysis Click->LCMS Quant Quantitation (Peak Area Ratio) LCMS->Quant

Figure 2: Analytical workflow utilizing Ac-Anl as a spike-in control for normalizing click reaction efficiency in proteomic samples.

QC Parameters
  • HPLC Purity: >95% (Monitor at 210 nm).

  • Mass Spectrometry: ESI+ mode. Look for

    
     and 
    
    
    
    .
  • Stability: Azides are stable at neutral pH. Avoid strong reducing agents (e.g., TCEP, DTT) during the click reaction as they can reduce the azide to an amine (Staudinger reduction) or reduce the Cu(II) too aggressively. Use Ascorbate for Cu reduction.[3]

References

  • AChemBlock. (n.d.). N-Acetyl-6-azido-L-norleucine Product Specifications. Retrieved from

  • BroadPharm. (2022).[2] Protocol for Azide-Alkyne Click Chemistry. Retrieved from

  • Hansen, H. H., & Jensen. (2009).[3] Click Chemistry Azide-Alkyne Cycloaddition. Synlett, 3275-3278.[3] Retrieved from

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. (Foundational context for bioorthogonal chemistry).
  • Cayman Chemical. (n.d.). N-acetyl-L-Leucine Product Data. (Contextual reference for N-acetyl-amino acid handling). Retrieved from

Sources

N-Acetyl-6-azido-L-norleucine vs 6-Azido-L-norleucine free amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-Acetyl-6-azido-L-norleucine vs. 6-Azido-L-norleucine

Executive Summary

This guide delineates the functional and chemical distinctions between 6-Azido-L-norleucine (Anl) and its acetylated derivative, N-Acetyl-6-azido-L-norleucine (Ac-Anl) . While both molecules contain the bioorthogonal azide moiety required for "Click Chemistry," their applications in proteomic research are fundamentally distinct.

  • 6-Azido-L-norleucine (Free Amine): The active metabolic probe. It acts as a methionine surrogate, incorporated into nascent proteins exclusively by cells expressing engineered methionyl-tRNA synthetases (MetRS).[1] It is the gold standard for cell-selective metabolic labeling (BONCAT) .

  • N-Acetyl-6-azido-L-norleucine (Acetylated): A chemically blocked derivative. The acetylation of the

    
    -amine prevents participation in translation. It serves primarily as a negative control , a standard for analytical quantification, or a building block for solid-phase peptide synthesis (SPPS) where N-terminal capping is required.
    

Part 1: The Bioorthogonal Mechanism

To understand the divergence in utility, one must understand the translational "gatekeeper": the Methionyl-tRNA Synthetase (MetRS).

The Steric Gatekeeper Hypothesis

Wild-type (WT) MetRS has a high fidelity for Methionine. It can tolerate small analogs like Azidohomoalanine (AHA) , which is why AHA labels all cells. However, 6-Azido-L-norleucine (Anl) has a longer, linear side chain that clashes with the steric boundaries of the WT MetRS binding pocket.

  • WT MetRS: Rejects Anl (Steric clash).

  • Mutant MetRS (NLL or L262G): Engineered with a larger binding pocket (e.g., L13N/Y260L/H301L). Accepts Anl and charges it onto tRNA^Met.[2]

The Role of the Alpha-Amine

Translation requires a free


-amine group to form a peptide bond with the carboxyl group of the preceding amino acid in the ribosome.
  • Anl (Free Amine): Possesses a free

    
    -NH
    
    
    
    . Competent for translation.
  • Ac-Anl (Acetylated): The

    
    -amine is capped with an acetyl group (
    
    
    
    -NH-COCH
    
    
    ). Incompetent for translation.

Visualization: Selective Incorporation Logic

MetRS_Selectivity cluster_inputs Substrates cluster_enzymes Synthetase Gating Anl 6-Azido-L-norleucine (Free Amine) WT_MetRS Wild-Type MetRS (Small Pocket) Anl->WT_MetRS Steric Rejection Mut_MetRS Mutant MetRS (NLL / L262G) Anl->Mut_MetRS Aminoacylation AcAnl N-Acetyl-6-azido-L-norleucine (Blocked) AcAnl->WT_MetRS No Reaction (Blocked Amine) AcAnl->Mut_MetRS No Reaction (Blocked Amine) Ribosome Ribosome (Translation) Mut_MetRS->Ribosome Anl-tRNA Protein Azide-Labeled Protein Ribosome->Protein Incorporation

Figure 1: The selective incorporation pathway. Note that Ac-Anl is rejected by the translational machinery regardless of the synthetase used, whereas Anl is processed only by the Mutant MetRS.

Part 2: Comparative Technical Specifications

The following table summarizes the physicochemical and functional differences critical for experimental design.

Feature6-Azido-L-norleucine (Anl)N-Acetyl-6-azido-L-norleucine (Ac-Anl)
CAS Number 1454334-76-9 (HCl salt)1505525-07-4
Molecular Weight ~172.2 g/mol (Free base)~214.2 g/mol
Solubility High in H

O (as HCl salt)
High in DMSO; Moderate in H

O
Cell Permeability Good (Amino Acid Transporters)High (Passive Diffusion due to acetylation)
Translational Activity Yes (Requires Mutant MetRS)No (Alpha-amine blocked)
Primary Application Cell-Selective Metabolic Labeling (BONCAT)Negative Control / HPLC Standard / SPPS
Click Chemistry Reacts via CuAAC or SPAACReacts via CuAAC or SPAAC

Part 3: Applications & Protocols

Primary Application: Cell-Selective Labeling (Anl)

This protocol utilizes the free amine form to label proteins specifically in cells expressing the NLL-MetRS mutant (e.g., in a co-culture of bacteria or mammalian cells).

Reagents:

  • Probe: 6-Azido-L-norleucine (HCl salt).

  • Medium: Methionine-deficient medium (DMEM -Met or M9 minimal).

  • Cells: Transfected with NLL-MetRS plasmid.[1]

Protocol:

  • Starvation: Wash cells 2x with PBS. Incubate in Met-deficient medium for 30 minutes to deplete intracellular methionine pools.

  • Pulse: Add 6-Azido-L-norleucine to a final concentration of 1 mM (mammalian) or 4 mM (bacterial).

    • Expert Tip: Do not exceed 4 hours for mammalian cells to avoid toxicity related to starvation, although Anl itself is low-toxicity.

  • Chase (Optional): Replace with Met-rich medium if studying degradation.

  • Lysis: Lyse cells in a buffer containing protease inhibitors and benzonase.

  • Click Reaction: Perform CuAAC with a biotin-alkyne or fluorescent-alkyne tag.

Primary Application: Negative Control (Ac-Anl)

When performing BONCAT, it is crucial to distinguish between bona fide metabolic incorporation and non-specific "sticking" of the azide probe or the click reagents.

Why use Ac-Anl? Since Ac-Anl contains the azide group but cannot be incorporated into proteins, adding it to cells serves as a perfect background control.

  • Uptake Control: It enters the cell (verifying permeability).

  • Wash Efficiency: If you detect signal after using Ac-Anl, your washing steps are insufficient to remove free azide probes before the click reaction.

  • Background Subtraction: Signal from Ac-Anl treated samples represents the "noise" floor for mass spectrometry quantification.

Part 4: Chemical Ligation Workflow (Click Chemistry)

Both molecules contain a terminal azide. Once the biological step is complete (or if using Ac-Anl for synthetic peptide conjugation), the chemical ligation step is identical.

Reaction Types:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Fast, efficient, but copper can be cytotoxic (use for lysates).

  • SPAAC (Strain-Promoted): Uses DBCO/BCN cyclooctynes. Copper-free, biocompatible (use for live cells).

Visualization: The Click Chemistry Interface

Click_Chemistry cluster_reaction Bioorthogonal Ligation Azide Azide-Tagged Protein (Protein-Anl-N3) Product Triazole Conjugate (Stable Covalent Bond) Azide->Product Cycloaddition Alkyne Reporter Probe (Alkyne-Fluorophore/Biotin) Alkyne->Product Catalyst Catalyst (Cu(I) + THPTA Ligand) Catalyst->Product Accelerates

Figure 2: The convergence point. Both Anl (in proteins) and Ac-Anl (free or in synthetic peptides) react with alkynes to form stable triazoles.

References

  • Ngo, J. T., et al. (2009). "Cell-selective metabolic labeling of cellular proteins." Nature Chemical Biology, 5(10), 715–717.

    • Foundational paper establishing Anl and mutant MetRS for cell-selective labeling.
  • Dieterich, D. C., et al. (2006).[1] "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences, 103(25), 9482–9487.

    • Establishes the BONC
  • Alvarez-Castelao, B., et al. (2017). "Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo." Nature Protocols, 14, 556–575.

    • Detailed protocol for using Anl in vivo.
  • Cayman Chemical. "N-Acetyl-L-Cysteine Product Information." (Analogous stability data for N-acetylated amino acids).

    • Reference for solubility/stability properties of N-acetylated amino acid deriv

Sources

N-Acetyl-6-azido-L-norleucine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive overview of N-Acetyl-6-azido-L-norleucine, a valuable chemical tool for researchers, scientists, and drug development professionals. We will delve into its procurement, technical specifications, and key applications, with a focus on the scientific principles that underpin its use.

Introduction: The Power of Bioorthogonal Chemistry

In the intricate world of cellular biology and drug discovery, the ability to selectively tag and visualize biomolecules in their native environment is paramount. This has led to the development of bioorthogonal chemistry, a set of reactions that can occur within living systems without interfering with innate biochemical processes. A cornerstone of this field is "click chemistry," a concept introduced by K. B. Sharpless in 2001, which describes reactions that are high-yielding, wide in scope, and generate only benign byproducts.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a classic example of a click reaction, forming a stable triazole linkage.[2] N-Acetyl-6-azido-L-norleucine is a non-canonical amino acid that incorporates an azide moiety, a key functional group for these bioorthogonal reactions.

Supplier and Price Comparison

The accessibility and cost of research chemicals are critical considerations for any laboratory. Below is a comparative table of suppliers for N-Acetyl-6-azido-L-norleucine and related compounds. Prices are subject to change and should be verified on the respective supplier's website.

Product NameSupplierPurityQuantityPrice (USD)CAS Number
N-Acetyl-6-azido-L-norleucine AChemBlock95%250 mg$2251505525-07-4
1 g$520
5 g$2,080
6-Azido-L-norleucine hydrochloride AChemBlock97%250 mg$1601454334-76-9
1 g$355
5 g$1,420
6-Azido-N-Fmoc-L-norleucine Advanced ChemBlocks95%500 mg$110159610-89-6
1 g$155
5 g$465
25 g$1,350
6-Azido-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-norleucine TCI America (via Fisher Scientific)≥98.0%250 mg$157159610-89-6
6-Diazo-5-oxo-L-norleucine AbMole BioScience>99%1 mg$45157-03-9
5 mg$135
10 mg$185

Technical Specifications

A thorough understanding of the physicochemical properties of N-Acetyl-6-azido-L-norleucine is essential for its proper handling, storage, and application.

PropertyValueSource
Molecular Formula C8H14N4O3AChemBlock[3]
Molecular Weight 214.23 g/mol AChemBlock[3]
CAS Number 1505525-07-4AChemBlock[3]
Appearance White to off-white solidAChemBlock[3], ChemicalBook[4]
Purity ≥95%AChemBlock[3]
Storage Store at 0-8 °CAChemBlock[3]
Solubility Soluble in DMSOChemicalBook[4]
IUPAC Name (2S)-2-(acetylamino)-6-azidohexanoic acidAChemBlock[3]
Smiles CC(=O)NC(=O)OAChemBlock[3]

Safety Information: N-Acetyl-6-azido-L-norleucine may cause skin and serious eye irritation, as well as respiratory irritation.[3] It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses.[3] Always consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Core Applications and Methodologies

N-Acetyl-6-azido-L-norleucine and its derivatives are powerful tools in chemical biology and drug development, primarily utilized for metabolic labeling and protein engineering.

Metabolic Labeling of Nascent Proteins

Metabolic labeling with non-canonical amino acids allows for the tracking and identification of newly synthesized proteins within a cell or organism.[5] N-Acetyl-6-azido-L-norleucine can be used as a surrogate for methionine, allowing its incorporation into proteins during translation.[4] The azido group then serves as a bioorthogonal handle for subsequent detection and analysis.

MetabolicLabeling cluster_cell Cellular Environment A 1. Introduction of N-Acetyl-6-azido-L-norleucine B 2. Cellular Uptake and Metabolic Activation A->B C 3. Incorporation into Nascent Proteins by Ribosomes B->C D Azide-labeled Proteome C->D E 4. Cell Lysis and Protein Extraction D->E F 5. Click Chemistry Reaction (e.g., CuAAC or SPAAC) E->F H 6. Labeled Proteome Ready for Analysis F->H G Alkynyl-probe (e.g., Fluorophore, Biotin) G->F

Caption: Workflow for metabolic labeling of proteins using N-Acetyl-6-azido-L-norleucine.

Step-by-Step Protocol:

  • Cell Culture and Labeling: Culture cells of interest in an appropriate medium. Replace the standard medium with a methionine-deficient medium supplemented with N-Acetyl-6-azido-L-norleucine. The optimal concentration and labeling time should be empirically determined for each cell type and experimental goal.

  • Cell Lysis: After the labeling period, harvest the cells and lyse them using a suitable buffer to extract the total proteome.

  • Click Chemistry Reaction: The azide-labeled proteins in the cell lysate are then reacted with an alkyne-containing probe. This can be achieved through:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[1]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cycloalkyne (e.g., DBCO or BCN) that reacts spontaneously with azides.[4][6] This is particularly useful for in vivo applications where the toxicity of copper is a concern.

  • Downstream Analysis: The now-labeled proteome can be analyzed using various techniques, including:

    • Fluorescence Microscopy: If a fluorescent alkyne probe was used, the newly synthesized proteins can be visualized within the cell.

    • Western Blotting and SDS-PAGE: Labeled proteins can be detected on a gel using a streptavidin-HRP conjugate if a biotin-alkyne probe was used.

    • Mass Spectrometry-based Proteomics: Biotin-tagged proteins can be enriched using streptavidin beads for subsequent identification and quantification by mass spectrometry.

Protein Engineering and Bioconjugation

The incorporation of non-canonical amino acids with bioorthogonal functional groups has revolutionized protein engineering.[7][8] By introducing N-Acetyl-6-azido-L-norleucine at specific sites within a protein, researchers can create proteins with novel functionalities. This is typically achieved using amber stop codon suppression technology.[8]

ProteinEngineering cluster_expression Engineered Expression System A Engineered Plasmid (Gene with Amber Codon) E Ribosome A->E B Orthogonal Aminoacyl-tRNA Synthetase (aaRS) C Orthogonal tRNA(CUA) B->C C->E delivers D N-Acetyl-6-azido-L-norleucine D->B charges F Protein with Site-Specific Azide Incorporation E->F G Click Chemistry (CuAAC or SPAAC) F->G I Engineered Protein Conjugate G->I H Functionalized Molecule (e.g., Drug, Imaging Agent) H->G

Caption: Workflow for site-specific protein engineering using N-Acetyl-6-azido-L-norleucine.

This technology allows for the precise attachment of various molecules, such as drugs for targeted delivery, imaging agents for diagnostics, or polyethylene glycol (PEG) for improving pharmacokinetic properties.[8]

Conclusion and Future Perspectives

N-Acetyl-6-azido-L-norleucine is a versatile and powerful tool for chemical biologists and drug development professionals. Its ability to be incorporated into proteins and subsequently modified via bioorthogonal click chemistry opens up a vast array of possibilities for studying protein synthesis, function, and for creating novel protein-based therapeutics and diagnostics. As our understanding of cellular metabolism and protein synthesis deepens, we can expect to see even more innovative applications of this and other non-canonical amino acids in the future.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16666241, Azidonorleucine. [Link]

  • PubMed. Residue-Specific Incorporation of Noncanonical Amino Acids for Protein Engineering. [Link]

  • National Center for Biotechnology Information. The Metabolic Chemical Reporter 6‑Azido‑6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose. [Link]

  • ResearchGate. Synthesis of N-acetylglucosamine analogues modified at C6 position with azido-derived moieties. [Link]

  • Pharmaceutical Networking. Precision Protein Engineering using Non-canonical Amino Acid Incorporation. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Google Patents.
  • PubMed. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. [Link]

  • National Center for Biotechnology Information. Engineered protein-small molecule conjugates empower selective enzyme inhibition. [Link]

  • ResearchGate. Amino acids used for acquiring the labeling pattern of their metabolic.... [Link]

  • MDPI. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. [Link]

  • ResearchGate. Protein Engineering with Non-Natural Amino Acids. [Link]

  • baseclick. Protocols. [Link]

  • National Center for Biotechnology Information. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila. [Link]

  • Regeneron ISEF 2025. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. [Link]

  • The Scientist. Insights Into Protein Engineering: Methods and Applications. [Link]

  • Wikipedia. Click chemistry. [Link]

  • YouTube. A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. [Link]

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A Senior Application Scientist's Technical Guide to N-Acetyl-6-azido-L-norleucine: Synthesis of Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical properties, safety protocols, and research applications of N-Acetyl-6-azido-L-norleucine. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes manufacturer data with foundational principles of organic azide chemistry to offer a comprehensive and field-proven perspective on the safe and effective use of this valuable research compound.

Introduction: The Role of N-Acetyl-6-azido-L-norleucine in Modern Bioscience

N-Acetyl-6-azido-L-norleucine is a non-canonical amino acid, a synthetic building block designed for specific applications in chemical biology and proteomics. It serves as a powerful tool for researchers seeking to probe biological systems through metabolic labeling. As a derivative of the amino acid L-norleucine, it can be utilized by cellular machinery as a surrogate for methionine.[1] The key to its utility lies in the terminal azide (-N₃) group. This functional group is a bioorthogonal handle, meaning it is chemically inert within the complex environment of a living cell but can be made to react selectively with a partner chemical group (typically an alkyne) in a reaction known as "click chemistry".[1]

This allows for the specific tagging and subsequent visualization or purification of newly synthesized proteins, providing a temporal snapshot of the proteome. The N-acetyl group enhances its utility in specific contexts, potentially modifying its solubility or interaction with enzymes. Its applications are pivotal in understanding protein dynamics, identifying drug targets, and developing novel therapeutic strategies.

Core Safety Analysis: A Synthesis of Prudence and Chemistry

While commercially available Safety Data Sheets (SDS) provide a baseline for hazard identification, the primary reactive group—the organic azide—warrants a more profound analysis. Organic azides are classified as "energetic" materials and possess inherent risks of toxicity and explosive decomposition that are not always fully detailed in supplier documents.[2][3]

Hazard Identification & GHS Classification

The commercially available SDS for N-Acetyl-6-azido-L-norleucine typically lists the following hazards.[4] This guide supplements these with the inherent hazards associated with the azide functional group, which are critical for a complete risk assessment.

Hazard CategoryGHS Classification & StatementCausality and Expert Insight
Acute Toxicity Unclassified by supplier, but treat as Category 2/3. The azide anion is a known cytochrome c oxidase inhibitor, with toxicity comparable to cyanide.[5] While the toxicity of this specific molecule is not fully investigated, the potential for metabolic liberation of the azide moiety or inherent toxicity necessitates handling with extreme caution, assuming high toxicity via all routes of exposure (inhalation, dermal, ingestion).[5][6][7]
Skin Irritation Warning: H315 - Causes skin irritation. [4]Standard for many chemical reagents. Prolonged contact can cause redness and discomfort. The primary concern remains dermal absorption and systemic toxicity.
Eye Irritation Warning: H319 - Causes serious eye irritation. [4]Direct contact with the powder or solutions can cause significant irritation or damage.
Respiratory Irritation Warning: H335 - May cause respiratory irritation. [4]Inhalation of the fine powder can irritate the respiratory tract. The greater, unstated risk is systemic toxicity following inhalation.
Physical Hazard Unclassified by supplier, but treat as potentially explosive. Organic azides can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[2][8] The stability of this compound must be assessed based on its chemical structure.
Stability Assessment of the Azide Group

The stability of an organic azide is a critical safety parameter. Two field-proven rules provide guidance:

  • Carbon-to-Nitrogen Ratio (C/N): A compound where the number of nitrogen atoms (Nₙ) is greater than the number of carbon (N꜀) and oxygen (Nₒ) atoms combined is often unstable. The formula (N꜀ + Nₒ) / Nₙ ≥ 3 is a strong indicator of stability.[6]

    • For N-Acetyl-6-azido-L-norleucine (C₈H₁₄N₄O₃): (8 Carbons + 3 Oxygens) / 4 Nitrogens = 2.75 .

    • Insight: This value is less than 3, placing the compound in a category that requires careful handling and storage. It should not be considered benign.[5]

  • The Rule of Six: This principle suggests there should be at least six carbon atoms for every "energetic" functional group (like an azide).[2]

    • N-Acetyl-6-azido-L-norleucine has 8 carbons for one azide group.

    • Insight: By this rule, the compound has sufficient carbon "ballast" to be considered relatively safe from spontaneous detonation under normal conditions, but this does not negate its sensitivity to energy input.[2]

Comprehensive Safe Handling Protocol

A self-validating safety workflow is paramount. The following protocols integrate manufacturer recommendations with expert knowledge of azide chemistry.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: All handling of solid N-Acetyl-6-azido-L-norleucine and its solutions must be conducted within a certified chemical fume hood to mitigate inhalation risk.[7]

  • Secondary Engineering Control: For any procedure involving heating or risk of shock (e.g., grinding), a blast shield is mandatory.[7]

  • Personal Protective Equipment:

    • Eye Protection: Chemical splash goggles are required.

    • Hand Protection: Wear nitrile gloves as a minimum. For handling larger quantities or for extended periods, consider double-gloving or using silver shield gloves underneath nitrile gloves for enhanced protection against absorption.[7]

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

Workflow for Safe Handling and Storage

The following diagram outlines the critical decision points and actions from procurement to disposal.

Safe_Handling_Workflow cluster_procurement Procurement & Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal Procure Procure Smallest Quantity Needed Receive Receive & Inspect Package for Damage Procure->Receive Store Store at 0-8 °C, Away from Light, Heat, Acids, Metals Receive->Store Log in Inventory DonPPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Store->DonPPE Retrieve for Use FumeHood Work Exclusively in Chemical Fume Hood DonPPE->FumeHood Prep Prepare Solution Using Non-Metal Spatula FumeHood->Prep Use Use in Experiment (e.g., Cell Culture) Prep->Use Waste Collect All Waste (Solid & Liquid) Use->Waste Label Label as 'Azide Waste' Do NOT Pour Down Drain Waste->Label Dispose Dispose via Institutional EH&S Protocols Label->Dispose

Caption: Safe handling workflow for N-Acetyl-6-azido-L-norleucine.

Key Handling and Storage Insights:

  • Storage: Store refrigerated at 0-8 °C as recommended by suppliers.[4] Crucially, store away from light and incompatible materials, particularly acids (which can form highly toxic and explosive hydrazoic acid) and heavy metals (which can form shock-sensitive metal azides).[8][9] Do not store on metal shelves.[8]

  • Handling:

    • Never use metal spatulas for weighing or transferring the solid compound. Use plastic or ceramic spatulas to avoid the formation of shock-sensitive metal azides.[8]

    • Avoid grinding, milling, or any action that can create friction or shock.

    • Keep the material wetted with solvent whenever possible to desensitize it.[5]

  • Disposal: Under no circumstances should azide-containing solutions be poured down the drain.[7] Reaction with copper or lead pipes can form highly explosive accumulations of metal azides over time. All waste, solid and liquid, must be collected in a designated, labeled container for disposal through your institution's Environmental Health & Safety (EH&S) office.[7]

First Aid and Emergency Procedures

Exposure RouteFirst Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[10]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]
Spills Evacuate the area. Wear appropriate PPE. Gently sweep up solid material, avoiding dust generation. Place into a suitable, labeled container for disposal. Do not use metal tools.

Application Protocol: Metabolic Labeling of Nascent Proteins

This protocol provides a framework for incorporating N-Acetyl-6-azido-L-norleucine into newly synthesized proteins in a mammalian cell culture system, followed by fluorescent tagging via click chemistry.

Experimental Workflow

Experimental_Workflow cluster_labeling Step 1: Metabolic Labeling cluster_lysis Step 2: Cell Lysis cluster_click Step 3: Click Reaction cluster_analysis Step 4: Analysis Culture Culture Mammalian Cells to Desired Confluency Starve Starve Cells in Methionine-Free Medium Culture->Starve AddAzide Add N-Acetyl-6-azido-L-norleucine to Medium Starve->AddAzide Incubate Incubate for 4-24 hours (Protein Synthesis) AddAzide->Incubate Wash Wash Cells with PBS Incubate->Wash Lyse Lyse Cells in Buffer with Protease Inhibitors Wash->Lyse Clarify Clarify Lysate by Centrifugation Lyse->Clarify Lysate Protein Lysate Containing Azide-Labeled Proteins Clarify->Lysate Reagents Add Click Reagents: 1. Alkyne-Fluorophore 2. Copper (I) Catalyst 3. Ligand & Reducing Agent React Incubate at Room Temp (Protected from Light) Reagents->React SDS_PAGE Separate Proteins by SDS-PAGE React->SDS_PAGE Visualize Visualize Fluorescently-Tagged Proteins via Gel Scanner SDS_PAGE->Visualize

Caption: Experimental workflow for protein labeling and analysis.

Detailed Methodology

Reagents:

  • N-Acetyl-6-azido-L-norleucine (handle with care as per Section 3)

  • Methionine-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Protease Inhibitor Cocktail

  • Click Chemistry Detection Kit (containing alkyne-fluorophore, copper(II) sulfate, ligand, and a reducing agent like sodium ascorbate)

Protocol Steps:

  • Cell Preparation: Culture cells of interest (e.g., HeLa, HEK293) in standard complete medium to approximately 80% confluency.

  • Methionine Starvation (Causality): To maximize the incorporation of the azide analog, the natural methionine must be depleted. Gently wash the cells twice with warm PBS. Replace the medium with pre-warmed methionine-free medium supplemented with dFBS. Incubate for 30-60 minutes.

  • Metabolic Labeling:

    • SAFETY FIRST: Prepare a stock solution of N-Acetyl-6-azido-L-norleucine in sterile water or DMSO inside a chemical fume hood.

    • Add the azide analog to the methionine-free medium to a final concentration of 25-100 µM.

    • Incubate the cells for the desired labeling period (e.g., 4 to 24 hours). The length of incubation depends on the turnover rate of the proteins of interest.

  • Cell Harvest and Lysis:

    • Place the culture dish on ice. Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer containing protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the azide-labeled proteome) to a new tube.

  • Click Reaction (Tagging):

    • Note: Follow the specific protocol of your commercial click chemistry kit. This is a representative procedure.

    • To 50-100 µg of protein lysate, add the alkyne-fluorophore.

    • Add the copper catalyst, ligand, and fresh reducing agent. The reducing agent converts Cu(II) to the catalytically active Cu(I) species in situ.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Analysis:

    • The fluorescently tagged proteins are now ready for downstream analysis.

    • For visualization, add SDS-PAGE sample loading buffer to the reaction mixture, boil, and resolve the proteins on a polyacrylamide gel.

    • Scan the gel using a fluorescent gel imager at the appropriate excitation/emission wavelengths for the chosen fluorophore.

Conclusion

N-Acetyl-6-azido-L-norleucine is a powerful research tool, but its utility is matched by its potential hazards. The azide functional group demands a level of respect and caution beyond that of typical laboratory reagents. By understanding the underlying chemistry of organic azides, synthesizing information from multiple safety sources, and adhering to rigorous handling and disposal protocols, researchers can safely and effectively leverage this compound to advance our understanding of complex biological systems.

References

  • Material Safety Data Sheet - l-(+)-Norleucine, 99+%. Cole-Parmer. Available from: [Link]

  • MSDS - Safety Data Sheet for Nα-Fmoc-L-norleucine. AnaSpec. Available from: [Link]

  • N-Acetyl-L-Leucine Clinical Trial for A-T. A-T Children's Project. Available from: [Link]

  • Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses. Neurology. Available from: [Link]

  • Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. Available from: [Link]

  • Standard Operating Procedure: Sodium Azide and Organic Azides. University of California, Santa Barbara. Available from: [Link]

  • Safe Handling of Azides. University of Pittsburgh. Available from: [Link]

  • Norleucine. Wikipedia. Available from: [Link]

  • Azidonorleucine. PubChem, National Institutes of Health. Available from: [Link]

  • Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. PMC, National Institutes of Health. Available from: [Link]

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ResearchGate. Available from: [Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. Available from: [Link]

  • Azide Compounds. University of California, Riverside Environmental Health and Safety. Available from: [Link]

  • Azides. University of Toronto Environmental Health & Safety. Available from: [Link]

  • The Effects of N-Acetyl-L-Leucine on the Improvement of Symptoms in a Patient with Multiple Sulfatase Deficiency. PMC, National Institutes of Health. Available from: [Link]

  • ChemNote: Azides. ChemSee. Available from: [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico Chemistry. Available from: [Link]

Sources

Methodological & Application

Copper-catalyzed click reaction protocol for Ac-6-Az-Nle

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Copper-Catalyzed Click Reaction Protocol for Ac-6-Az-Nle

Introduction & Scope

Acetyl-6-Azido-Norleucine (Ac-6-Az-Nle) is a potent non-canonical amino acid (NCAA) derivative utilized extensively in chemical biology and peptide therapeutics. Structurally isosteric to lysine, the 6-azido-norleucine side chain provides a bio-orthogonal "handle" for conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This application note details the optimized protocol for conjugating Ac-6-Az-Nle-containing peptides with alkyne-functionalized payloads (fluorophores, biotin, PEG, or drugs). Unlike generic click protocols, this guide addresses the specific solubility and chelation challenges inherent to hydrophobic azido-amino acids, ensuring high yields and minimal byproduct formation.

Mechanistic Foundation

The reaction proceeds via a step-wise Huisgen 1,3-dipolar cycloaddition catalyzed by Cu(I).

  • Reduction: Cu(II) (from CuSO₄) is reduced to Cu(I) in situ by sodium ascorbate.[1][2]

  • Coordination: The Cu(I) species is stabilized by a ligand (THPTA) to prevent oxidation and disproportionation.

  • Complexation: The Cu(I)-Ligand complex coordinates with the alkyne and the distal azide of the Ac-6-Az-Nle.

  • Cyclization: Formation of the 1,2,3-triazole linkage.[1]

Critical Insight: Ac-6-Az-Nle is hydrophobic. Without proper ligand stabilization (THPTA), Cu(I) can precipitate or be sequestered by the peptide backbone, stalling the reaction.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the solution-phase conjugation, highlighting the critical "Premix" step often missed in failed experiments.

CuAAC_Protocol cluster_Catalyst Catalyst Complex Generation (Critical Step) Start Start: Reagent Prep Peptide Ac-6-Az-Nle Peptide (2 mM in DMSO) Start->Peptide Alkyne Alkyne Payload (10 mM in DMSO) Start->Alkyne CuSO4 CuSO4 (20 mM) Start->CuSO4 Ligand THPTA Ligand (50 mM) Start->Ligand ReactionMix Combine: Peptide + Alkyne + Catalyst Peptide->ReactionMix Alkyne->ReactionMix Premix Premix Cu:Ligand (1:2) Incubate 5 mins CuSO4->Premix Ligand->Premix Premix->ReactionMix Ascorbate Add Sodium Ascorbate (Initiates Reaction) ReactionMix->Ascorbate Last Addition Incubation Incubate 1h @ RT (Dark, Inert Atmosphere) Ascorbate->Incubation Quench Quench / Purification (HPLC/Dialysis) Incubation->Quench

Caption: Optimized CuAAC workflow emphasizing the pre-complexation of Copper and Ligand to prevent catalyst degradation.

Detailed Protocol: Solution-Phase Conjugation

This protocol is scaled for a 1 mL reaction containing 100 µM peptide .

Reagents & Stock Solutions
ReagentStock Conc.[2]SolventStorage
Ac-6-Az-Nle Peptide 2.0 mMDMSO/H₂O (1:1)-20°C
Alkyne Payload 10.0 mMDMSO-20°C
CuSO₄ · 5H₂O 20.0 mMddH₂ORT
THPTA Ligand 50.0 mMddH₂O4°C
Sodium Ascorbate 100.0 mMddH₂OFresh Only
Aminoguanidine (Optional)100.0 mMddH₂O4°C

Expert Note: Do not use TBTA for aqueous peptide reactions; it is insoluble and inefficient. THPTA is water-soluble and protects histidine residues from oxidation.

Step-by-Step Procedure
  • Catalyst Pre-Complexation (The "Secret Sauce"):

    • In a separate microtube, mix 10 µL CuSO₄ and 20 µL THPTA .

    • Vortex and let sit for 5 minutes. The solution should remain clear blue.

    • Why? This ensures all copper is ligated before it encounters the peptide, preventing non-specific chelation by the peptide backbone.

  • Reaction Assembly:

    • To a 1.5 mL Eppendorf tube, add 820 µL Buffer (PBS pH 7.4 or 100 mM HEPES).

    • Add 50 µL Peptide Stock (Final: 100 µM).

    • Add 20 µL Alkyne Stock (Final: 200 µM, 2 equiv).

    • Note: If the peptide precipitates, add DMSO up to 20% v/v.

  • Catalyst Addition:

    • Add 30 µL of the Pre-complexed Cu/THPTA mixture to the reaction.

  • Initiation:

    • Add 50 µL Sodium Ascorbate (Final: 5 mM, 50 equiv).

    • Optional: Add 50 µL Aminoguanidine if the peptide contains sensitive residues (Arg/Lys) to prevent protein-dehydroascorbate crosslinking.

  • Incubation:

    • Flush the headspace with N₂ or Ar gas (oxygen kills the catalytic Cu(I) species).

    • Cap tightly and rotate (do not vortex vigorously) for 60 minutes at Room Temperature in the dark.

  • Purification:

    • Small Scale: Desalt using a PD-10 column or dialysis.

    • Prep Scale: Inject directly onto RP-HPLC (C18 column, Acetonitrile/Water gradient + 0.1% TFA). The triazole product will typically elute earlier than the hydrophobic azide starting material.

Protocol Variation: On-Resin Conjugation (SPPS)

For peptides still attached to the solid phase (e.g., Rink Amide resin), aqueous conditions often fail due to poor resin swelling.

  • Solvent: Use degassed DMF or NMP .

  • Catalyst: Use CuI (Copper Iodide) instead of CuSO₄/Ascorbate.

    • Caution: CuI is unstable.[1] Use fresh white powder. If yellow/green, it is oxidized.

  • Base: Add 20% Piperidine or DIEA to facilitate the reaction.

  • Procedure:

    • Swell resin in DMF (30 min).

    • Add Alkyne (5 equiv), CuI (1 equiv), and Ascorbic Acid (5 equiv) in DMF/Piperidine.

    • Shake for 4–16 hours.

    • Wash extensively with DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to remove copper traces (copper turns the resin blue/green; wash until colorless).

Troubleshooting & Optimization (E-E-A-T)

ObservationRoot CauseCorrective Action
Reaction turns brown/yellow Cu(I) oxidation or disproportionation.Oxygen leak. Degas buffers thoroughly. Add more Ascorbate.
Peptide precipitates Ac-6-Az-Nle is hydrophobic.Increase DMSO/tBuOH content (up to 50%). Add 6M Guanidine-HCl (CuAAC tolerates denaturants).
Incomplete conversion Copper chelation by peptide.Increase Cu:Ligand ratio to 1:5. Ensure [Peptide] > 10 µM (kinetics are second-order).
Histidine oxidation Reactive Oxygen Species (ROS).Use THPTA (mandatory).[1][2][3] Add Aminoguanidine.[3][4] Perform under strict anaerobic conditions.

Safety & Disposal

  • Azide Hazards: While Ac-6-Az-Nle is a stable organic azide (C/N ratio > 3), always handle azides with care. Avoid metal spatulas with neat azides.

  • Copper Disposal: Copper is toxic to aquatic life. Collect all flow-through and washes in a dedicated Heavy Metal Waste container.

References

  • Rostovtsev, V. V., et al. (2002).[4][5] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Link

  • Bachems Application Note. "Click Chemistry in Peptide Synthesis." Bachem Technical Guides. Link

Sources

Troubleshooting & Optimization

Troubleshooting low click reaction efficiency with Ac-6-Az-Nle

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ac-6-Az-Nle (Acetyl-6-azido-L-norleucine). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of click chemistry for bioconjugation, peptide synthesis, and materials science. While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is renowned for its efficiency and reliability, experimental challenges can arise, leading to suboptimal reaction yields.[1][2]

This document provides a structured, in-depth troubleshooting guide based on field-proven insights and established chemical principles. We will move from frequently asked questions for rapid problem identification to a systematic guide for resolving persistent issues with reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with Ac-6-Az-Nle has failed or shows very low yield. What is the most common culprit?

A: The most frequent cause of low or no yield in CuAAC reactions is the deactivation of the copper (I) catalyst. The catalytically active species is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[3][4] Even when starting with a Cu(II) salt (like CuSO₄), which is reduced in situ to Cu(I) by an agent like sodium ascorbate, oxygen contamination can rapidly deplete the active catalyst and halt the reaction.

Q2: I'm using a Cu(II) salt and a reducing agent, but the reaction is still inefficient. How can I ensure my catalyst is active?

A: Several factors are critical for maintaining a sufficient concentration of active Cu(I):

  • Fresh Reducing Agent: Sodium ascorbate solutions are susceptible to degradation over time, especially when exposed to air.[5] Always prepare your sodium ascorbate solution fresh immediately before setting up the reaction. A pale yellow or brownish tint indicates oxidation, and the solution should be discarded.

  • Degassing: Thoroughly degas all solvents and aqueous buffers. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several cycles of freeze-pump-thaw for organic solvents.

  • Ligand Stabilization: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.[4][5][6] For aqueous reactions, water-soluble ligands like THPTA are highly recommended.[5]

Q3: What are the optimal concentrations and ratios for the catalyst system components?

A: While the optimal conditions can be substrate-dependent, a robust starting point is key. The ratios are often more critical than the absolute concentrations. A slight excess of the reducing agent and a proper ligand-to-copper ratio are essential.[3][7]

ComponentTypical ConcentrationRatio (relative to Substrate)Ratio (relative to Copper)Rationale
Limiting Reagent 1X1-The reference for all other components.
Excess Reagent 1.1 - 2X1.1 - 2-Drives the reaction to completion.
Copper(II) Sulfate 50 - 200 µM0.01 - 0.1 (1-10 mol%)1The precatalyst that will be reduced to active Cu(I).
Ligand (e.g., THPTA) 250 - 1000 µM0.05 - 0.5 (5-50 mol%)5Stabilizes Cu(I) and can act as a sacrificial reductant.[3]
Sodium Ascorbate 1 - 5 mM0.5 - 5 (50-500 mol%)10 - 50Ensures complete reduction of Cu(II) and scavenges oxygen.
Q4: I am conjugating Ac-6-Az-Nle to a peptide. Are there specific amino acids I should be concerned about?

A: Yes. The standard CuAAC system (Copper/Ascorbate) is known to generate reactive oxygen species (ROS) which can damage certain amino acid side chains, particularly histidine, cysteine, and methionine.[8]

  • Cysteine: Free thiols can sometimes participate in side reactions. If not essential for the final structure, consider alkylating free cysteine residues before the click reaction.

  • Histidine/Arginine: To mitigate oxidative damage, consider adding scavengers like aminoguanidine.[3] This additive can intercept byproducts of ascorbate oxidation that might otherwise modify your peptide.[3]

Systematic Troubleshooting Workflow

When facing low reaction efficiency, a systematic approach is more effective than random changes. Follow this workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Low Yield with Ac-6-Az-Nle reagents Step 1: Verify Reagents & Stoichiometry start->reagents sub_reagents1 Purity of Ac-6-Az-Nle & Alkyne? reagents->sub_reagents1 sub_reagents2 Stoichiometry Correct? (1.1-2x excess of one) reagents->sub_reagents2 sub_reagents3 Sodium Ascorbate Solution Fresh? reagents->sub_reagents3 catalyst Step 2: Scrutinize Catalyst System sub_catalyst1 Solvents Degassed (O₂ Removed)? catalyst->sub_catalyst1 sub_catalyst2 Correct Ligand for Solvent System? catalyst->sub_catalyst2 sub_catalyst3 Ligand:Copper Ratio Optimal (e.g., 5:1)? catalyst->sub_catalyst3 conditions Step 3: Optimize Reaction Conditions sub_conditions1 Adjust pH / Solvent? conditions->sub_conditions1 sub_conditions2 Increase Time or Temperature? conditions->sub_conditions2 sub_conditions3 Increase Catalyst Loading? conditions->sub_conditions3 substrate Step 4: Investigate Substrate-Specific Issues sub_substrate1 Steric Hindrance an Issue? substrate->sub_substrate1 sub_substrate2 Substrate Chelating Copper? substrate->sub_substrate2 success High Yield Achieved sub_reagents1->catalyst If Reagents OK sub_reagents2->catalyst If Reagents OK sub_reagents3->catalyst If Reagents OK sub_catalyst1->conditions If Catalyst System OK sub_catalyst2->conditions If Catalyst System OK sub_catalyst3->conditions If Catalyst System OK sub_conditions1->substrate If Conditions OK sub_conditions2->substrate If Conditions OK sub_conditions3->substrate If Conditions OK sub_substrate1->success Problem Solved sub_substrate2->success Problem Solved

Caption: A systematic workflow for troubleshooting low CuAAC reaction yields.

Step 1: Assess Reagent Quality and Stoichiometry

Before scrutinizing the more complex aspects of the reaction, ensure your building blocks are sound.

  • Purity: Use high-purity reagents. Impurities in either the Ac-6-Az-Nle or the alkyne partner can inhibit the catalyst.[5] If necessary, purify your starting materials.

  • Stoichiometry: While a 1:1 ratio can work, using a slight excess (e.g., 1.2 equivalents) of the more readily available or less expensive component can drive the reaction to completion. Accurately determine the concentrations of your stock solutions.

  • Sodium Ascorbate Integrity: As mentioned in the FAQs, this is a critical point of failure. Always use a freshly prepared, clear, colorless solution of sodium ascorbate. [5]

Step 2: Scrutinize the Catalyst System

The catalyst system is the engine of your reaction. Its proper formulation is non-negotiable for high efficiency. The goal is to generate and maintain the active Cu(I) species throughout the reaction.

CuAAC_Cycle CuII Cu(II) CuI Cu(I) (Active) CuII->CuI Reduction CuI->CuII Oxidation (Inactivation) Intermediate Copper Acetylide CuI->Intermediate Coordination Alkyne Alkyne Alkyne->Intermediate Azide Ac-6-Az-Nle Azide->Intermediate Product Triazole Product Intermediate->Product Cycloaddition + Protonolysis Product->CuI Catalyst Regeneration O2 O₂ (Oxygen) Ascorbate Ascorbate (Reducing Agent)

Caption: Simplified CuAAC catalytic cycle highlighting the critical Cu(I) state.

  • Oxygen Removal: This is paramount. Before adding any copper or ascorbate, thoroughly degas all reaction solvents and stock solutions (except for the ascorbate, which is added last from a fresh solid or solution).

  • Ligand Choice and Ratio: Ligands are not optional for robust bioconjugations. They prevent copper precipitation and accelerate the reaction.

    • Aqueous Media (Buffers): Use water-soluble, Cu(I)-stabilizing ligands like THPTA or BTTAA .[5][9]

    • Organic Solvents (DMF, DMSO): TBTA is a common choice, although it has lower solubility in purely aqueous systems.

    • Ratio: A ligand-to-copper ratio of 5:1 is a well-established starting point.[3] This excess helps protect the ligand from oxidative degradation while still promoting a high reaction rate.[3]

Step 3: Optimize Reaction Conditions

If reagents and the catalyst system are correctly prepared, the environment may be the issue.

  • Solvent: While CuAAC is tolerant of many solvents, solubility of all components is key.[7] For biomolecules, aqueous buffers (e.g., PBS) are common, often with a co-solvent like DMSO or DMF (10-50%) to aid solubility of a hydrophobic alkyne partner.

  • pH: The reaction is generally robust between pH 4 and 12.[7] However, for specific substrates, the optimal pH may be narrower. A pH of 7-8 is a good starting point for most biomolecules. Avoid buffers like HEPES, which have been shown to increase side reactions in some cases.[10]

  • Temperature & Time: Most CuAAC reactions proceed rapidly at room temperature. If the reaction is sluggish due to sterically hindered substrates, gently warming to 37-50°C can help. Monitor the reaction over time (e.g., 1, 4, and 24 hours) to determine when it reaches completion.

Step 4: Investigate Substrate-Specific Issues

If the above steps fail, the problem may lie with the unique properties of your alkyne-containing molecule.

  • Steric Hindrance: If the alkyne group is buried within a folded protein or is flanked by bulky groups, its access to the catalyst may be limited.[11] Increasing reaction time, temperature, or catalyst concentration may be necessary.[5]

  • Copper Chelation: Some molecules, particularly peptides with multiple histidine or cysteine residues, can chelate the copper catalyst, sequestering it from the reaction. Increasing the ligand concentration may help to outcompete this effect.

  • Side Reactions: As noted, be aware of potential side reactions with nucleophilic groups on your substrate, especially if using a large excess of an alkyne-tag.[10]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with Ac-6-Az-Nle

This protocol provides a robust starting point for conjugating 1 equivalent of an alkyne-modified protein with 10 equivalents of Ac-6-Az-Nle in a 1 mL final volume.

  • Prepare Stock Solutions:

    • Protein-Alkyne: 100 µM in degassed PBS (pH 7.4).

    • Ac-6-Az-Nle: 10 mM in degassed DMSO.

    • Copper(II) Sulfate: 10 mM in water.

    • THPTA Ligand: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare immediately before use).

  • Reaction Assembly (perform in order): a. In a microcentrifuge tube, add 500 µL of the 100 µM Protein-Alkyne solution. b. Add 50 µL of the 10 mM Ac-6-Az-Nle stock solution. c. Add sufficient degassed PBS to bring the volume to ~950 µL. Mix gently. d. Prepare the catalyst premix: In a separate tube, mix 10 µL of 10 mM CuSO₄ and 10 µL of 50 mM THPTA. Vortex briefly. e. Add the 20 µL of catalyst premix to the main reaction tube. Mix gently. f. Initiate the reaction: Add 30 µL of the freshly prepared 100 mM Sodium Ascorbate solution. The final concentrations will be approx. 50 µM Protein, 500 µM Ac-6-Az-Nle, 100 µM CuSO₄, 500 µM THPTA, and 3 mM Sodium Ascorbate. g. If possible, flush the headspace of the tube with Argon or Nitrogen before sealing.

  • Incubation:

    • Incubate at room temperature for 1-4 hours. Protect from light if any components are light-sensitive.

  • Analysis:

    • Analyze the reaction progress and final product by LC-MS, SDS-PAGE (if the conjugate has a significant mass shift), or another appropriate analytical method.

References

  • ChemHelpASAP. (2022).
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Pourceau, G., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
  • BenchChem.
  • Speers, A. E., & Cravatt, B. F. (2004).
  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
  • Kondengadan, A., et al. (2023).
  • Iha, M., et al. (2009). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules.
  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology.
  • Hong, V., et al. (2011).
  • Straub, B. F., & Fokin, V. V. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Journal of the American Chemical Society.
  • Wikipedia. Click chemistry.
  • Vector Labs. Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents.

Sources

Technical Support Center: Optimizing CuAAC for N-Acetylated Azido Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: CuAAC Optimization for Hydrophobic/N-Capped Peptides Assigned Specialist: Senior Application Scientist

Introduction: The N-Acetylation Factor

Welcome to the technical support hub for peptide bioconjugation. You are likely here because your standard "click" protocol—which works flawlessly on small molecules or standard peptides—is failing with your N-acetylated azido peptides .

The Core Problem: N-acetylation caps the N-terminus, removing a critical positive charge (at physiological pH). This significantly alters the peptide's isoelectric point (pI) and reduces its solubility in aqueous buffers. While this mimics native protein structure and improves stability against exopeptidases, it creates two specific challenges for CuAAC:

  • Solubility: The peptide is prone to aggregation or precipitation upon addition of the copper catalyst.

  • Steric/Electronic Environment: The lack of a proximal amine changes the local coordination environment, potentially altering how the peptide interacts with the copper center.

This guide provides a self-validating, optimized workflow to overcome these barriers.

Module 1: The Gold Standard Protocol

User Query: "What is the baseline protocol I should use to avoid precipitation and ensure high conversion?"

Technical Resolution: Do not use the "classic" Sharpless conditions (Water/tBuOH, unliganded copper) for peptides. You must use a Ligand-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (L-CuAAC) protocol. The ligand is not optional; it protects the copper from oxidation and protects your peptide from the copper.

Reagent Preparation (Freshness is Critical)
ReagentConcentrationSolventNotes
CuSO₄ 20 mMWaterStable source of Cu(II).
Ligand (BTTAA) 100 mMWaterCritical: See Module 2 for selection.
Sodium Ascorbate 100 mMWaterMake Fresh. Do not use yellowed solutions.
Aminoguanidine 100 mMWaterScavenges dehydroascorbate byproducts.
Peptide Stock 1–5 mMDMSO/DMF High organic solvent % is required for N-acetylated peptides.
Step-by-Step Workflow
  • Solvent Balance: Prepare a reaction buffer of 100 mM Phosphate (pH 7.0) or HEPES.

    • Correction for N-acetylation: Ensure the final reaction mixture contains 20–50% DMSO (or DMF) depending on peptide hydrophobicity.

  • The "Click Cocktail" (Premix):

    • Premix CuSO₄ and BTTAA Ligand in a 1:5 molar ratio (Cu:Ligand) in a separate tube.

    • Why? This pre-forms the complex, ensuring no "naked" copper attacks your peptide.

  • Reaction Assembly (Order Matters):

    • Add Buffer + Solvent.

    • Add Alkyne partner.[1][2][3]

    • Add N-acetylated Azido Peptide.

    • Add Aminoguanidine (Final: 5 mM).[1]

    • Add Cu-Ligand Premix (Final Cu: 0.1–0.5 mM).

    • LAST: Add Sodium Ascorbate (Final: 5 mM) to initiate.

  • Incubation:

    • Flush headspace with N₂ or Ar (Critical for preventing oxidation).

    • Incubate 1–2 hours at RT or 37°C.

  • Quenching:

    • Add EDTA (Final: 10 mM) to strip copper before HPLC.

Module 2: Ligand Selection & Kinetics

User Query: "Can I use TBTA? It's what I have in the freezer."

Technical Resolution: NO. For peptide chemistry, TBTA is obsolete. It is insoluble in water and fails to protect biomolecules from oxidative damage.

Ligand Performance Hierarchy
LigandSolubilityKineticsBiocompatibilityVerdict
BTTAA High (Water)Fastest ExcellentRecommended. Best for low concentrations and protecting His/Met residues.
THPTA High (Water)FastGoodAcceptable. The industry standard for years, but slower than BTTAA.
TBTA Poor (DMSO)SlowPoorAvoid. Causes precipitation and protein degradation.
Visualizing the Mechanism

The diagram below illustrates why the Ligand and Aminoguanidine are essential for your specific application.

CuAAC_Mechanism CuII Cu(II) Source (Inactive) CuI_Complex Active Catalyst [L-Cu(I)] CuII->CuI_Complex Reduced by Ascorbate Ascorbate Ascorbate (Reductant) ROS ROS / Byproducts (Protein Damage) Ascorbate->ROS Oxidation Side-Rxn Ligand Ligand (BTTAA/THPTA) Ligand->CuI_Complex Stabilizes & Solubilizes Product Triazole Conjugate CuI_Complex->Product Peptide N-Acetyl Peptide (Azide) Peptide->Product Catalysis Alkyne Alkyne Partner Alkyne->Product Catalysis Aminoguanidine Aminoguanidine Aminoguanidine->ROS Scavenges (Protects Met/His)

Figure 1: The Ligand-Assisted CuAAC cycle. Note how Aminoguanidine blocks the ROS pathway that damages peptides.

Module 3: Troubleshooting Guide

User Query: "My reaction turned cloudy/brown, or I see multiple peaks on HPLC."

Issue 1: Precipitation (The N-Acetyl Effect)
  • Symptom: Solution turns cloudy immediately upon adding peptide or copper.

  • Root Cause: N-acetylation increases hydrophobicity. The standard aqueous "click buffer" is too polar.

  • Fix:

    • Increase DMSO/DMF concentration to 30–50% .

    • Add 0.1% Tween-20 or Triton X-100 to prevent aggregation.

    • Switch ligand to BTTAA (it confers better solubility to the Cu-complex than TBTA).

Issue 2: Methionine/Histidine Oxidation
  • Symptom: HPLC shows "M+16" or "M+32" peaks (Oxygen insertion).

  • Root Cause: Ascorbate cycling generates superoxide and hydroxyl radicals.

  • Fix:

    • Strict Anaerobic Conditions: Degas all buffers with N₂ for 15 mins.

    • Increase Ligand Ratio: Use 5:1 or even 10:1 (Ligand:Cu). Excess ligand acts as a sacrificial scavenger.

    • Add Aminoguanidine: This is non-negotiable for Met-containing peptides.

Issue 3: Reaction Stalls (Incomplete Conversion)
  • Symptom: Starting material remains after 4 hours.

  • Root Cause: Oxygen ingress oxidized Cu(I) back to Cu(II), or Cu is chelated by the peptide itself (Histidine/Cysteine).

  • Fix:

    • Boost Catalyst: Add a second bolus of Ascorbate (fresh).

    • Check Chelation: If your peptide has a Histidine tag or multiple His residues, they compete for Copper. Increase Cu concentration to 0.5 mM to saturate the peptide's binding sites while leaving enough for catalysis.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Precipitation Precipitation / Cloudiness Start->Precipitation Oxidation M+16 Peaks (Oxidation) Start->Oxidation Stalling Incomplete Conversion Start->Stalling Solvent Increase DMSO to 50% Check Peptide pI Precipitation->Solvent LigandCheck Are you using TBTA? Switch to BTTAA Precipitation->LigandCheck Degas Degas Buffers (N2/Ar) Oxidation->Degas Scavenge Add Aminoguanidine Increase Ligand Ratio Oxidation->Scavenge FreshAsc Add Fresh Ascorbate Stalling->FreshAsc HisCheck High Histidine Content? Increase Cu Conc. Stalling->HisCheck

Figure 2: Diagnostic workflow for common CuAAC failures.

Module 4: Post-Reaction Processing

User Query: "How do I get rid of the Copper? It's interfering with my cells/assay."

Technical Resolution: Copper is cytotoxic and quenches fluorescence. Simple dialysis is often insufficient because the peptide-copper affinity can be high.

  • Chelation: Immediately after the reaction, add EDTA (10–50 mM) or diethyldithiocarbamate (DDC) . Incubate for 30 minutes. The solution may turn blue/yellow (complex formation).

  • Purification:

    • HPLC: The EDTA-Cu complex elutes in the void volume.

    • SPE (Solid Phase Extraction): Use C18 cartridges. Wash with water (removes Cu/Ascorbate), elute peptide with Acetonitrile.

References

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. [Link]

    • Significance: Establishes BTTAA as the superior ligand for kinetics and biocompatibility over THPTA/TBTA.[4]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]

    • Significance: The definitive guide on THPTA, stoichiometry, and the necessity of Aminoguanidine to prevent protein oxid
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link][1]

    • Significance: Provides the foundational "Click Cocktail" protocol and troubleshooting for biomolecules.
  • Li, S., et al. (2016).[5] Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction.[6][7][8] Bioconjugate Chemistry. [Link]

    • Significance: Details the specific oxidative damage to Methionine and Histidine and validates mitigation str

Sources

Technical Support Center: Troubleshooting N-Acetyl-6-azido-L-norleucine (Ac-ANL) Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Acetyl-6-azido-L-norleucine (Ac-ANL). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this non-canonical amino acid in their experiments. We understand that unexpected precipitation can be a significant roadblock, leading to loss of time and resources. This document provides in-depth troubleshooting guides and FAQs to help you diagnose and resolve solubility issues, ensuring the integrity and success of your work.

Section 1: Understanding the Molecule: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Ac-ANL and its properties.

Q1: What is N-Acetyl-6-azido-L-norleucine (Ac-ANL) and what is its primary application?

A1: N-Acetyl-6-azido-L-norleucine is a synthetic analog of the amino acid L-methionine. Its structure includes an azido (-N₃) group, which serves as a bio-orthogonal chemical reporter. This means the azide can participate in specific chemical reactions within a complex biological environment without interfering with native biochemical processes. The primary application of Ac-ANL is in metabolic labeling, where it is incorporated into newly synthesized proteins in place of methionine.[1][2] These azide-labeled proteins can then be selectively tagged with probes for visualization, enrichment, and proteomic analysis using reactions like the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC).[3][4][]

Q2: I'm observing a white precipitate in my buffer. What are the most likely causes?

A2: Precipitation of Ac-ANL is almost always related to exceeding its solubility limit in an aqueous environment. The molecule has a moderately long hydrophobic carbon chain (a norleucine derivative) and an N-acetyl group, which limit its water solubility.[6] The primary factors that trigger precipitation are:

  • High Concentration: The final concentration in your aqueous buffer is too high.

  • Suboptimal pH: The pH of the buffer can significantly impact the charge state and solubility of the molecule's carboxyl group.[7]

  • Low Temperature: Solubility typically decreases at lower temperatures.

  • High Ionic Strength: High salt concentrations in the buffer can lead to a "salting-out" effect, reducing the solubility of hydrophobic molecules.

  • Improper Dissolution Technique: The method used to dilute the stock solution into the aqueous buffer is critical.

Q3: What is the best solvent for preparing a high-concentration stock solution of Ac-ANL?

A3: We strongly recommend using anhydrous, high-quality Dimethyl Sulfoxide (DMSO) to prepare stock solutions of Ac-ANL. It is an excellent organic solvent that can typically dissolve Ac-ANL at concentrations of 100 mM or higher. It is crucial to use anhydrous DMSO, as moisture contamination can sometimes reduce the solubility of reagents.[8] While some related compounds (like the hydrochloride salt of 6-azido-L-norleucine) have good water solubility, the N-acetylation of Ac-ANL significantly increases its hydrophobicity, making water a poor choice for high-concentration stocks.[3]

Section 2: Interactive Troubleshooting Guide

Use this decision tree to diagnose the source of your precipitation issue.

G start Precipitation Observed q1 When did precipitation occur? start->q1 a1 During stock solution prep (in DMSO) q1->a1 In DMSO a2 Immediately after adding stock to aqueous buffer q1->a2 In Buffer a3 After some time (incubation/storage) q1->a3 Over Time cause1 Possible Cause: Concentration >100-200 mM or low-quality/wet DMSO. a1->cause1 cause2 Possible Cause: Final concentration exceeds aqueous solubility limit. 'Crashing out' during dilution. a2->cause2 cause3 Possible Cause: Unfavorable pH or high ionic strength ('salting out'). a2->cause3 cause4 Possible Cause: Temperature-dependent solubility. a3->cause4 sol1 Solution: Use fresh, anhydrous DMSO. Prepare stock at ≤100 mM. Warm gently (37°C) and vortex. cause1->sol1 sol2 Solution: Add stock dropwise to vortexing buffer. Pre-warm buffer. Lower final concentration. cause2->sol2 sol3 Solution: If possible, use buffer at pH 7.4-8.0 to deprotonate carboxyl group. Test buffer with lower salt concentration. cause3->sol3 sol4 Solution: Prepare and use solution at the same temperature. Avoid cold storage of working solutions. cause4->sol4

Caption: Troubleshooting workflow for Ac-ANL precipitation.

Section 3: In-Depth Scenarios & Solutions (Q&A)

This section expands on the troubleshooting workflow with detailed scientific explanations.

Scenario 1: My Ac-ANL won't fully dissolve in DMSO, or a precipitate forms in the stock tube.

  • Q: I'm trying to make a 200 mM stock in DMSO, but I see solid particles. What's wrong?

    • A: While DMSO is an excellent solvent, there is an upper limit to solubility. We recommend preparing stock solutions in the 50-100 mM range for reliable results. You can gently warm the solution to 37°C and vortex thoroughly to aid dissolution. Crucially, ensure your DMSO is anhydrous and of high purity, as contaminants or water can lower its solvating power for nonpolar compounds.[8]

Scenario 2: The DMSO stock is clear, but a precipitate forms the moment I add it to my cell culture media or PBS.

  • Q: Why does the compound "crash out" of solution upon dilution?

    • A: This is a classic sign of exceeding the compound's solubility limit in the final aqueous buffer. When a small volume of highly concentrated organic stock is added to a large volume of an aqueous solution where it is poorly soluble, the compound molecules rapidly aggregate and precipitate.

    • Causality: The hydrophobic portions of the Ac-ANL molecules are thermodynamically driven to minimize contact with water, causing them to clump together. The speed of this process can be mitigated by changing the dilution technique. Instead of pipetting the stock into a still solution, add the DMSO stock dropwise directly into the buffer while it is being rapidly vortexed or stirred . This promotes rapid dispersion of the Ac-ANL molecules before they can aggregate.

  • Q: Does the pH of my buffer matter?

    • A: Yes, significantly. Ac-ANL has a carboxylic acid group (-COOH) with a specific pKa. At a pH below its pKa, this group is protonated and neutral, making the molecule less polar. At a pH above its pKa, the group is deprotonated (-COO⁻), giving the molecule a negative charge and increasing its affinity for polar water molecules.[7]

    • Recommendation: Most standard biological buffers (like PBS or cell media) are around pH 7.4, which is generally sufficient. However, if you are working with a more acidic buffer and observing precipitation, consider adjusting the pH to be neutral or slightly alkaline (up to pH 8.0), if your experimental design permits. This will maximize the population of the more soluble, deprotonated form.

G cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 7) low_ph R-COOH (Neutral, Less Soluble) high_ph R-COO⁻ (Charged, More Soluble) low_ph->high_ph Increasing pH img_low img_low img_high img_high

Caption: Effect of pH on Ac-ANL's carboxyl group and solubility.

Scenario 3: My working solution was perfectly clear, but after incubating for several hours, I see a precipitate.

  • Q: Why would the solution become cloudy over time?

    • A: This is often due to temperature-dependent solubility. If you prepared your working solution at room temperature (or 37°C) and then incubated it at a lower temperature (e.g., on ice or at 4°C), the solubility limit of Ac-ANL will decrease, causing it to slowly precipitate out. Always prepare and use solutions at the intended experimental temperature. Additionally, for long-term experiments, it's best practice to prepare the Ac-ANL working solution fresh just before use to avoid any potential for slow aggregation or degradation.

Section 4: Validated Protocols & Data

Follow these protocols to minimize the risk of precipitation.

Protocol 1: Preparation of a 100 mM Ac-ANL Stock Solution
  • Allow the vial of Ac-ANL powder (Formula Weight: 214.23 g/mol )[9] and a bottle of anhydrous DMSO to equilibrate to room temperature.

  • In a sterile microcentrifuge tube, weigh out the desired amount of Ac-ANL powder (e.g., 2.14 mg).

  • Add the appropriate volume of anhydrous DMSO to reach a final concentration of 100 mM (e.g., add 100 µL of DMSO to 2.14 mg of powder).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the tube in a 37°C water bath for 5 minutes and vortex again.

  • Visually inspect the solution against a bright light to ensure no solid particulates remain.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mM Working Solution in PBS
  • Pre-warm an appropriate volume of sterile 1X PBS (pH 7.4) to your experimental temperature (e.g., 37°C).

  • Place the tube of PBS on a vortex mixer set to a medium speed.

  • Thaw a single aliquot of the 100 mM Ac-ANL stock solution.

  • While the PBS is actively vortexing, slowly add the required volume of the stock solution drop-by-drop into the buffer (e.g., add 10 µL of 100 mM stock to 990 µL of PBS for a final volume of 1 mL).

  • Continue vortexing for an additional 30 seconds after adding the stock.

  • Use the working solution immediately for best results.

Data Summary: Factors Influencing Ac-ANL Solubility
FactorIssueRecommended ActionScientific Rationale
Solvent Choice Poor dissolution of stockUse anhydrous, high-purity DMSO.Ac-ANL is a hydrophobic molecule requiring a potent organic solvent for high-concentration stocks.
Concentration Exceeding solubility limitPrepare stock at ≤100 mM. Prepare working solution at the lowest effective concentration (e.g., 0.5-4 mM).[1]Every compound has a finite solubility in a given solvent. Exceeding this causes precipitation.
pH Protonation of carboxyl groupUse buffers with pH ≥ 7.4 if possible.Deprotonation of the carboxyl group to carboxylate (-COO⁻) introduces a charge, increasing polarity and aqueous solubility.[7]
Temperature Decreased solubility at low tempsPrepare and use solutions at the same, constant temperature.The dissolution of most organic solids is an endothermic process, meaning solubility increases with temperature.
Dilution Method Localized high concentrationAdd stock solution dropwise into a rapidly stirring or vortexing buffer.Rapid dispersion prevents the formation of localized concentration gradients that promote aggregation and precipitation.
Ionic Strength "Salting-Out" EffectIf precipitation persists in high-salt buffers, test a buffer with lower ionic strength.High concentrations of salt ions can reduce the solvation of nonpolar molecules, decreasing their solubility.

References

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Available at: [Link]

  • Avdeef, A. (2012). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. ResearchGate. Available at: [Link]

  • Erdmann, I., et al. (2015). Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila. Bio-protocol. Available at: [Link]

  • Landgraf, P., et al. (2015). Cell-Selective Metabolic Labeling of Proteins. Angewandte Chemie International Edition. Available at: [Link]

  • Kim, J., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Bioconjugate Chemistry. Available at: [Link]

  • Zaro, BW., et al. (2015). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. ACS Chemical Biology. Available at: [Link]

  • Tanrikulu, IC., et al. (2009). Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Kim, J., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. ResearchGate. Available at: [Link]

  • Saxon, E., & Bertozzi, CR. (2001). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols. Available at: [Link]

  • You, L., et al. (2014). Amino acids used for acquiring the labeling pattern of their metabolic precursors. ResearchGate. Available at: [Link]

Sources

Minimizing background fluorescence in Ac-6-Az-Nle labeling experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Signal-to-Noise in Ac-6-Az-Nle Labeling

Subject: Troubleshooting Background Fluorescence in Azide-Norleucine (Ac-6-Az-Nle) Click Chemistry Experiments Content Type: Technical Guide & FAQ Audience: Researchers, Senior Scientists, Drug Discovery Teams[1]

Core Technical Overview

Ac-6-Az-Nle (N-acetyl-6-azido-norleucine) acts as a bio-orthogonal chemical probe.[1] Whether you are using it as a substrate mimic for enzymatic assays or a specialized peptide probe, the detection mechanism relies on the Click Chemistry reaction (typically CuAAC: Copper-Catalyzed Azide-Alkyne Cycloaddition) to conjugate a fluorescent alkyne to the azide handle.[1][2]

The Problem: High background fluorescence in these experiments rarely stems from the Ac-6-Az-Nle probe itself.[1] Instead, it is almost invariably caused by the hydrophobicity of the fluorescent alkyne dye or improper catalysis during the detection step.[1] The unreacted fluorophore aggregates on cell membranes, organelles, or protein precipitates, obscuring the specific signal.

This guide provides a self-validating troubleshooting framework to isolate and eliminate these noise sources.

Troubleshooting Guide (FAQ Format)

Issue 1: I see high, diffuse background fluorescence across the entire cell or tissue sample.

Diagnosis: Fluorophore Aggregation (The "Sticky Dye" Effect). Most fluorescent alkynes (e.g., TAMRA-alkyne, FAM-alkyne) are inherently hydrophobic.[1] If the concentration is too high or the wash steps are insufficient, the dye partitions into lipid membranes non-specifically.[1]

Corrective Action:

  • Titrate the Dye: Users often default to 10–20 µM dye.[1] This is frequently excessive.[1] Titrate down to 1–5 µM . The click reaction is highly efficient; you need less dye than you think.[1]

  • Optimize the Wash Buffer: Simple PBS is insufficient to remove hydrophobic dyes.[1]

    • For Cells: Use 3% BSA + 0.1% Tween-20 in PBS.[1] The albumin acts as a "sponge" (scavenger) to soak up unbound hydrophobic dye.[1]

    • For Gels/Lysates: Perform a methanol/chloroform precipitation or use a commercially available dye-removal spin column before SDS-PAGE.[1]

Issue 2: I observe bright, punctate spots outside my target area.

Diagnosis: Copper Catalyst Precipitation. In CuAAC reactions, Cu(I) is the active catalyst but is unstable.[1] Without a stabilizing ligand, it oxidizes to Cu(II) or disproportionates to Cu(0), forming insoluble fluorescent micro-precipitates that mimic biological puncta.

Corrective Action:

  • Ligand Stoichiometry: Ensure you are using a stabilizing ligand like THPTA or TBTA .[1]

    • Rule of Thumb: Maintain a 5:1 ratio of Ligand to Copper . (e.g., 100 µM CuSO₄ requires 500 µM THPTA).[1]

  • Order of Addition: Never mix Copper and Ascorbate directly before adding to the sample. Add components in this strict order:

    • Buffer[1][3][4][5]

    • Sample

    • Azide/Alkyne Dye[1][4][6][7]

    • Premixed CuSO₄/Ligand complex[1]

    • Sodium Ascorbate (Start the reaction last).

Issue 3: My negative control (No Ac-6-Az-Nle) shows signal.

Diagnosis: Endogenous Biotin or "False Click" Reactivity. If you are using a Biotin-Alkyne followed by Streptavidin-Fluorophore, endogenous mitochondrial biotin will light up.[1] Alternatively, highly reactive alkynes (like DBCO in copper-free click) can react with free thiols (Cysteines) on proteins.[1]

Corrective Action:

  • Switch to Direct Detection: Use a Fluorophore-Alkyne instead of Biotin-Alkyne to bypass endogenous biotin interference.

  • Alkylate Thiols: If using copper-free click (DBCO/BCN), pre-treat samples with Iodoacetamide (IAA) to block free cysteines, preventing non-specific thiol-yne addition.[1]

Optimized Experimental Protocol

This protocol is designed for adherent cells labeled with Ac-6-Az-Nle, utilizing CuAAC detection.[1]

Phase 1: Labeling & Fixation
  • Pulse: Incubate cells with Ac-6-Az-Nle (typically 20–100 µM) for the desired duration.

  • Wash: Rinse 2x with warm PBS to remove unincorporated probe.[1]

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

    • Note: Avoid Methanol fixation if using GFP, as it quenches GFP.[1] However, Methanol is superior for removing unbound lipids if GFP is not a concern.[1]

  • Permeabilization: 0.25% Triton X-100 in PBS for 10 min.

Phase 2: The Click Reaction (The Critical Step)

Prepare the Click Cocktail fresh. Do not store.

ComponentFinal Conc.Role
PBS 1xBuffer
Fluorescent Alkyne 2.5 µM Detection Tag (Reduced from standard 10 µM)
CuSO₄ 100 µMCatalyst Source
THPTA Ligand 500 µMCatalyst Stabilizer (Protects proteins & dye)
Sodium Ascorbate 2.5 mMReducing Agent (Activates Cu(II) -> Cu(I))

Step-by-Step:

  • Premix CuSO₄ and THPTA in a separate tube.[1]

  • Add the Fluorescent Alkyne to the reaction buffer.[1]

  • Add the Cu/THPTA mix.[1]

  • Add Sodium Ascorbate immediately before applying to cells.[1]

  • Incubate: 30 minutes at Room Temperature, protected from light.

Phase 3: The "Scavenger" Wash

This is the most important step for background reduction.[1]

  • Remove Click Cocktail.[1]

  • Wash 1: PBS + 3% BSA (5 min, rocking). The BSA sequesters hydrophobic dye.[1]

  • Wash 2: PBS + 0.1% Tween-20 (5 min).

  • Wash 3: PBS (5 min).

  • Proceed to imaging.[1][2]

Visualization of Signaling & Noise Pathways

The following diagram illustrates the kinetic competition between the specific "Click" signal and the sources of background noise.

ClickLabeling cluster_0 Reaction Components cluster_1 Outcomes Probe Ac-6-Az-Nle (Incorporated) Specific Specific Triazole Conjugate (Signal) Probe->Specific + Dye + Cu(I) Dye Fluorophore-Alkyne (Hydrophobic) Nonspecific Hydrophobic Aggregation (Background) Dye->Nonspecific Excess Conc. No BSA Wash Copper Cu(I) Catalyst (THPTA Stabilized) Precipitate Copper Precipitates (Spots) Copper->Precipitate No Ligand Oxidation Optimization Optimization Steps: 1. Low Dye Conc. 2. BSA Scavenger Wash 3. 5:1 Ligand Ratio Optimization->Nonspecific Reduces Optimization->Precipitate Prevents

Caption: Figure 1. Kinetic competition in Ac-6-Az-Nle labeling.[1] Specific signal relies on stabilized Cu(I) catalysis, while background arises from dye hydrophobicity and catalyst instability.[1] Optimization steps (Grey Note) actively block these noise pathways.

Data Summary: Troubleshooting Matrix

ObservationProbable CauseVerification StepSolution
High Nuclear Background Dye IntercalationCheck if dye structure is planar (like Ethidium).[1]Use sulfonated (charged) dyes (e.g., Sulfo-Cy5) which are less cell-permeable and less prone to DNA binding [1].[1]
No Signal Inactive CatalystSolution turned yellow/brown (Oxidation).[1]Prepare Sodium Ascorbate fresh.[1][4] Ensure THPTA is included [2].
High Cytosolic Haze Insufficient WashingRun a "No Probe" control.[1] If hazy, it's the dye.[1]Implement the 3% BSA Scavenger Wash post-reaction.[1]
Cell Detachment Copper ToxicityCells look shriveled/detached.[1]Reduce Copper conc. to 50 µM or reduce reaction time to 15 min.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

  • Prescher, J. A., & Bertozzi, C. R. (2005).[1] Chemistry in living systems. Nature Chemical Biology.[1]

  • Speers, A. E., & Cravatt, B. F. (2004).[1][5] Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[1] Chemistry & Biology.

  • Thermo Fisher Scientific. (n.d.).[1] Click-iT® Cell Reaction Buffer Kit User Guide.

Sources

Compatibility of N-Acetyl-6-azido-L-norleucine with reducing agents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My click chemistry reaction with AAN-labeled protein is failing after a purification step involving DTT. What is happening?

This is a common issue that arises from the chemical incompatibility of the azide group in N-Acetyl-6-azido-L-norleucine with thiol-based reducing agents like dithiothreitol (DTT). The azide functional group, which is essential for the "click" reaction (e.g., Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC), is chemically reduced to an amine by DTT.[1][2][3] This conversion to N-Acetyl-6-amino-L-norleucine eliminates the reactive handle required for conjugation, leading to reaction failure.

Mechanism of Azide Reduction by DTT:

DTT, a potent reducing agent widely used to break disulfide bonds in proteins, readily reacts with the azide moiety.[4][5][6] This reaction proceeds via a thiol-disulfide exchange-like mechanism, ultimately converting the azide (-N₃) to a primary amine (-NH₂).[1][2]

Troubleshooting Guide: AAN and Reducing Agents

If you suspect that your AAN-labeled molecule has been compromised by a reducing agent, consider the following troubleshooting steps and preventative measures.

Issue: Low or No Signal in Downstream Click Chemistry Detection
  • Root Cause Analysis: The primary suspect is the unintended reduction of the azide group on AAN. This is highly probable if your workflow includes steps with DTT, β-mercaptoethanol (BME), or other thiol-based reducing agents.

  • Verification: While direct detection of the resulting amine can be challenging without specialized analytical methods, the consistent failure of the click reaction after exposure to a reducing agent is strong evidence of azide reduction.

Preventative Measures & Alternative Protocols

To avoid the unintentional reduction of the azide group in N-Acetyl-6-azido-L-norleucine, it is crucial to carefully design your experimental workflow. Below are recommended strategies and alternative protocols.

Strategy 1: Temporal Separation of Reduction and Labeling

If the reduction of disulfide bonds is necessary (e.g., for protein denaturation or to release protein complexes), perform this step before the introduction of AAN.

Experimental Workflow:

  • Protein Reduction: Treat your protein sample with the required concentration of DTT or BME to reduce disulfide bonds.

  • Removal of Reducing Agent: This is a critical step. The reducing agent must be completely removed to prevent it from reacting with the subsequently introduced AAN.

    • Recommended Method: Dialysis or Buffer Exchange: Perform extensive dialysis or use a desalting column to exchange the buffer and remove the reducing agent.

  • Introduction of AAN: Once the reducing agent is removed, you can proceed with your protocol for incorporating or reacting with N-Acetyl-6-azido-L-norleucine.

Strategy 2: Use of Non-Thiol Reducing Agents (with caution)

Tris(2-carboxyethyl)phosphine (TCEP) is a phosphine-based reducing agent that is often cited as an alternative to DTT. While TCEP is effective at reducing disulfide bonds, it is important to note that phosphines can also react with azides in what is known as the Staudinger ligation.[7][8][9]

  • Consideration: The Staudinger ligation involves the reaction of a phosphine with an azide to form an aza-ylide intermediate, which can then be hydrolyzed to an amine.[7][8] Therefore, while TCEP is not a thiol-based reducing agent, it can still lead to the loss of the azide group. The reaction kinetics may be slower than with DTT under certain conditions, but the incompatibility remains.

Strategy 3: Bioorthogonal Chemistry Alternatives

If the simultaneous presence of a reducing agent and the bioorthogonal handle is unavoidable in your experimental design, consider using a different bioorthogonal chemistry pair that is compatible with reducing agents.

Visualizing the Chemistry: Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the key reactions.

cluster_0 Compatibility Issue cluster_1 Intended Reaction AAN N-Acetyl-6-azido-L-norleucine (-N3) Amine N-Acetyl-6-amino-L-norleucine (-NH2) AAN->Amine Reduction DTT DTT (Reducing Agent) AAN_click N-Acetyl-6-azido-L-norleucine (-N3) Triazole Triazole Product (Click Chemistry) AAN_click->Triazole Alkyne Alkyne Probe Alkyne->Triazole

Figure 1: Incompatibility of AAN with DTT.

cluster_0 Staudinger Ligation Pathway Azide Azide (-N3) AzaYlide Aza-ylide Intermediate Azide->AzaYlide Phosphine Phosphine (e.g., TCEP) Phosphine->AzaYlide Amine_product Amine (-NH2) + Phosphine Oxide AzaYlide->Amine_product Hydrolysis

Figure 2: Reaction of Azides with Phosphines.

Data Summary: Reducing Agent Compatibility

Reducing AgentChemical ClassCompatibility with AzidesPrimary Reaction with AzideRecommendation
DTT ThiolNo Reduction to AmineAvoid use with AAN. If necessary, remove completely before introducing AAN.
BME ThiolNo Reduction to AmineAvoid use with AAN. If necessary, remove completely before introducing AAN.
TCEP PhosphineNo Staudinger Ligation (leads to Amine)Generally not recommended. Use with caution and be aware of potential azide loss.

References

  • Singh, R., Baskin, J. M., Bertozzi, C. R., et al. (2008). Thiol Reduction of 3'-azidothymidine to 3'-aminothymidine: Kinetics and Biomedical Implications. Nucleic Acids Research, 36(16), 5095-5103.
  • AG Scientific. Dithiothreitol (DTT)
  • Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480-482.
  • BOC Sciences. 6-Azido-L-norleucine.
  • Kobayashi, O., Matsui, K., Minamiura, N., & Yamamoto, T. (1985). Effect of dithiothreitol on activity and protein structure of human urine urokinase. Journal of Biochemistry, 97(1), 37-44.
  • Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. (2019).
  • Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. Request PDF. (2019).
  • Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. (2019). Journal of Medicinal Chemistry, 62(3), 1546-1559.
  • Dithiothreitol, a New Protective Reagent for SH Groups*.
  • Staudinger reaction. (2023). In Wikipedia.
  • Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. (2003). Biochemistry, 42(48), 14214-14222.
  • Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry. (2016).
  • Staudinger Reaction. Organic Chemistry Portal.
  • Staudinger Ligation Reaction Chemistry. Thermo Fisher Scientific - US.
  • Protein Reducing Reagents For Proteomics Research. G-Biosciences.
  • N-Acetyl-6-azido-L-norleucine 95%. AChemBlock.
  • SPAAC: Strain-Promoted Click Reaction. BOC Sciences.
  • Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. Request PDF. (2007).
  • Solid-phase reducing agents as alternative for reducing disulfide bonds in proteins. (2002). Journal of Biochemical and Biophysical Methods, 50(2-3), 133-143.
  • Staudinger Ligation.
  • A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. (2004). Proceedings of the National Academy of Sciences, 101(49), 17048-17053.
  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (2012).
  • tris(2-Carboxyethyl)phosphine (TCEP) for the Reduction of Sulfoxides, Sulfonylchlorides, N-Oxides, and Azides. (2007).
  • A Phosphine-Mediated Conversion of Azides to Diazo-Compounds. (2011). The Journal of Organic Chemistry, 76(8), 2824-2827.
  • Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. (2022).
  • Protein Engineering with the Traceless Staudinger Ligation. (2007). Current Protocols in Protein Science, Chapter 15, Unit 15.4.
  • Method for the production of l-amino acids from their racemic n-acetyl-d, l-derivatives by enzymatic racemate cleavage by means of isolated recombinant enzymes.
  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. (2026).
  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (2012). Organic & Biomolecular Chemistry, 10(38), 7707-7713.
  • STAUDINGER REDUCTION - Azide Reduction By Phosphine | Name Reactions. (2021). YouTube.
  • Determination of the amino acids in Cell Culture Media. membrapure.de.
  • Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. (2022). Frontiers in Bioengineering and Biotechnology, 10, 808693.
  • Module 5 Metabolic Engineering/Glycan Labeling: Release & Detection Faculty Leaders: Natasha Zachara. Immersive Training in the Glycosciences.
  • Common Additives for Protein Purific
  • Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Request PDF. (2007).
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
  • Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatiz
  • Aryl azides and phosphines used in this Staudinger reduction triggered...
  • Staudinger Reactions - Bioothogonal before Click Chemistry. (2022). YouTube.
  • Aza-Amino Acids Disrupt β-Sheet Secondary Structures. (2018). Molecules, 23(11), 2942.
  • Amino acids in the cultivation of mammalian cells. (2016). Amino Acids, 48(5), 1161-1171.
  • Looking for a reducing agent for Cys in protein that is comp
  • Protease Inhibitor & Reduction Agents. The Analytical Based Development Center (ABDC WorkShop).

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Technical Support Center: Stability of Azide Groups During Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the azide functional group during the Nα-Fmoc deprotection step in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the knowledge to confidently handle azide-containing peptides and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of the azide group during Fmoc-based peptide synthesis.

Q1: Is the azide group stable to standard Fmoc deprotection conditions?

A1: Yes, the azide functional group is generally robust and stable under the standard conditions used for Fmoc deprotection, which typically involve treatment with 20% piperidine in N,N-dimethylformamide (DMF).[1] The orthogonality of the azide group to the basic conditions of Fmoc removal is a key reason for its widespread use in peptide chemistry.

Q2: What is the primary risk to the azide group during peptide synthesis?

A2: The main vulnerability of the azide group is its reduction to a primary amine. While this is uncommon during the Fmoc deprotection step itself, it is a known side reaction that can occur during the final cleavage of the peptide from the resin, particularly when using certain scavengers in the trifluoroacetic acid (TFA) cleavage cocktail.[2]

Q3: Can prolonged or repeated exposure to piperidine degrade the azide group?

A3: While the azide group is stable to standard Fmoc deprotection protocols, very harsh or prolonged exposure to basic conditions should be avoided as a general precautionary measure in peptide synthesis. However, there is no significant evidence to suggest that standard, repeated Fmoc deprotection cycles cause notable degradation of the azide group. In the synthesis of azide-rich peptides, no problems were observed during the assembly of the peptide on the resin using a standard 20% piperidine in DMF protocol.[1]

Q4: Are there alternatives to piperidine for Fmoc deprotection, and are they compatible with azide groups?

A4: Yes, several alternatives to piperidine are available, including 4-methylpiperidine (4MP), piperazine (PZ), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Comparative studies have shown that 4MP and PZ can be used interchangeably with piperidine with similar outcomes in terms of peptide yield and purity.[3][4][5] 4-methylpiperidine, in particular, has been highlighted as an excellent alternative.[6] DBU is a stronger, non-nucleophilic base that can be used for difficult sequences but should be used with caution as it can promote side reactions like aspartimide formation.[7][8] The compatibility of these alternatives with azide-containing peptides is generally good, though specific comparative studies are limited.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve potential issues related to azide group stability during your experiments.

Issue 1: Suspected Azide Reduction During Fmoc Deprotection

How to Diagnose:

  • On-Resin Analysis with the Kaiser Test: The Kaiser test is a qualitative method for detecting free primary amines.[4][5][9] If you suspect azide reduction to a primary amine, you can perform a Kaiser test on a small sample of the resin before the Fmoc deprotection step. A positive result (intense blue color) would indicate the presence of a primary amine, which could be due to azide reduction.

  • On-Resin FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful non-destructive technique. The azide group has a characteristic sharp absorption peak around 2110 cm⁻¹.[10] You can acquire an FTIR spectrum of your resin-bound peptide at various stages. A decrease in the intensity of the azide peak would indicate a loss of this functional group.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Quality Reagents Contaminants in DMF or piperidine could potentially lead to side reactions.Use high-purity, amine-free DMF and fresh, high-quality piperidine.
Peptide Aggregation Aggregation of the growing peptide chain on the resin can hinder Fmoc deprotection, leading to the temptation to use harsher conditions (e.g., prolonged reaction times, elevated temperatures).If you observe signs of aggregation (e.g., poor resin swelling, failed Kaiser test after coupling), consider using structure-disrupting strategies such as incorporating pseudoprolines or using alternative solvents like N-methylpyrrolidone (NMP).
Use of a Harsher Deprotection Reagent While DBU can be effective for difficult deprotections, its strong basicity may increase the risk of side reactions.[7][8]If you are using DBU and suspect azide instability, consider switching to a milder alternative like 4-methylpiperidine or piperazine.[3][4][5][6]

Issue 2: Azide Reduction Detected After Final Cleavage

How to Diagnose:

  • Mass Spectrometry (MS) Analysis: After cleavage and purification, analyze your peptide by mass spectrometry. The reduction of an azide group (-N₃) to an amine (-NH₂) results in a mass loss of 26 Da (N₂).

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Scavengers in Cleavage Cocktail This is the most common cause of azide reduction. Thiol-containing scavengers, particularly ethanedithiol (EDT), are known to reduce azides.[2]Use dithiothreitol (DTT) as the scavenger of choice for peptides containing azide groups.[2] A standard non-thiol containing cleavage cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) is also a safe option for many sequences.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection for Azide-Containing Peptides

This protocol is suitable for the routine deprotection of Fmoc-protected amino acids, including those with azide side chains.

  • Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine in high-purity, amine-free DMF.

  • Resin Treatment: Add the 20% piperidine/DMF solution to the peptide-resin in the reaction vessel.

  • Incubation: Gently agitate the resin for 5-10 minutes at room temperature.

  • Drain and Repeat: Drain the deprotection solution. For optimal results, repeat the treatment with fresh 20% piperidine/DMF for another 5-10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of the free primary amine of the newly deprotected amino acid.

Protocol 2: On-Resin Monitoring of Azide Integrity using the Kaiser Test

This protocol can be used to qualitatively assess if azide reduction has occurred on the resin.

  • Sample Collection: Before the Fmoc deprotection step, remove a small sample of the peptide-resin (a few beads).

  • Washing: Wash the resin sample thoroughly with DMF and then with dichloromethane (DCM) to remove any residual reagents.

  • Drying: Dry the resin beads under a stream of nitrogen.

  • Kaiser Test Reagents: In a small test tube, add the following to the dried resin beads:

    • 2-3 drops of Reagent A (potassium cyanide in pyridine)

    • 2-3 drops of Reagent B (ninhydrin in n-butanol)

    • 2-3 drops of Reagent C (phenol in n-butanol)

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Negative Result (Azide Intact): The beads and solution will remain colorless or yellowish, indicating the absence of primary amines.

    • Positive Result (Potential Azide Reduction): The beads and/or solution will turn a deep blue, indicating the presence of primary amines.

Visualizations

Troubleshooting_Azide_Stability cluster_synthesis During Synthesis cluster_cleavage Post-Cleavage Analysis Start Suspect Azide Instability OnResin_Test Perform On-Resin Analysis (Kaiser Test or FTIR) Start->OnResin_Test Test_Result Test Positive for Amine or Azide Loss? OnResin_Test->Test_Result Check_Reagents Check Reagent Quality (DMF, Piperidine) Test_Result->Check_Reagents Yes No_Issue_Synth No Issue Detected. Proceed with Synthesis. Test_Result->No_Issue_Synth No Check_Aggregation Assess for Peptide Aggregation Check_Reagents->Check_Aggregation Change_Deprotection Consider Milder Deprotection Conditions Check_Aggregation->Change_Deprotection MS_Analysis Mass Spec Shows Mass Loss of 26 Da Check_Scavenger Review Cleavage Cocktail Scavengers MS_Analysis->Check_Scavenger Scavenger_Issue EDT or other reducing thiol used? Check_Scavenger->Scavenger_Issue Use_DTT Use DTT or a Thiol-Free Cocktail Scavenger_Issue->Use_DTT Yes No_Issue_Cleavage Scavenger is not the issue. Investigate other possibilities. Scavenger_Issue->No_Issue_Cleavage No

Caption: Troubleshooting workflow for azide instability.

References

  • Luna, O. F., Gomez, J., Cárdenas, C., Guzmán, F., Albericio, F., & Marshall, S. H. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Applied Biosystems. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894. [Link]

  • Luna, O. F., Gomez, J., Cárdenas, C., Guzmán, F., Albericio, F., & Marshall, S. H. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]

  • Grubbs, A. W., & Raines, R. T. (2014). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. ACS chemical biology, 9(6), 1247–1252. [Link]

  • Aapptec. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Guzmán, F., Cárdenas, C., Luna, O. F., & Albericio, F. (2020). The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. Amino acids, 52(8), 1157–1163. [Link]

  • Aapptec. (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wade, J. D., Bedford, J., Sheppard, R. C., & Tregear, G. W. (1991). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Peptide research, 4(4), 194–199. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

  • Zhang, Y., & Liu, X. (2017). FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm... [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 17-27). Humana Press. [Link]

  • Chen, C. C., Rajagopal, B., Liu, X. Y., Chen, K. L., Tyan, Y. C., Lin, F., & Lin, P. C. (2014). A mild removal of Fmoc group using sodium azide. Amino acids, 46(2), 367–374. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Zinieris, N., Leondiadis, L., & Ferderigos, N. (2005). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Journal of combinatorial chemistry, 7(1), 4–6. [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]

  • Behrendt, R., Huber, S., & White, P. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of peptide science : an official publication of the European Peptide Society, 15(10), 684–689. [Link]

  • Ghizzoni, M., Sforza, S., Ragg, E., & Cabri, W. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7116-7125. [Link]

Sources

Purification methods for peptides containing N-Acetyl-6-azido-L-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Peptides Containing N-Acetyl-6-azido-L-norleucine

Ticket #402: Technical Guide & Troubleshooting

Subject: Optimization of cleavage, purification, and handling for Azido-Norleucine (Anl/Aha) peptides. Assigned Specialist: Senior Application Scientist Status: Open

Core Technical Overview

N-Acetyl-6-azido-L-norleucine (often abbreviated as Ac-Anl or Ac-Lys(N3)-OH) is a non-canonical amino acid derivative used primarily as a bioorthogonal "handle" for Click Chemistry (CuAAC or SPAAC).

Unlike standard peptides, the presence of the azide moiety (-N


)  introduces specific chemical sensitivities that dictate the entire purification workflow. The primary failure mode in these experiments is the inadvertent reduction of the azide to an amine, rendering the peptide useless for conjugation.

The Golden Rules of Azide Peptide Handling:

  • NO Reducing Agents: Never use DTT, TCEP, or

    
    -mercaptoethanol in buffers. These will reduce the azide (-N
    
    
    
    ) to an amine (-NH
    
    
    ).
  • Light Protection: Azides are photolabile. Minimize exposure to direct UV light.

  • Acid Stability: The azide group is stable to standard TFA cleavage cocktails, provided correct scavengers are used.

Workflow Visualization

The following diagram outlines the critical decision points in the purification workflow to prevent degradation.

AzidePeptideWorkflow cluster_warnings Critical Control Points Start Crude Peptidyl Resin Cleavage TFA Cleavage (NO Thiols/DTT) Start->Cleavage Standard SPPS Precip Ether Precipitation (Cold Diethyl Ether) Cleavage->Precip Filter resin Solubility Solubility Check (Water/ACN) Precip->Solubility Dissolve pellet HPLC RP-HPLC Purification (0.1% TFA System) Solubility->HPLC Filter (0.2 µm) QC QC Analysis (MS: Check for M-26 Da) HPLC->QC Collect fractions Lyophilization Lyophilization (Protect from Light) QC->Lyophilization Pure fractions

Figure 1: Purification workflow emphasizing the exclusion of reducing agents at the cleavage and HPLC stages.

Module 1: Cleavage & Workup Protocols

The Issue: Standard cleavage cocktails often contain thiols (EDT, DTT) as scavengers. These can reduce the azide.[1]

Recommended Protocol: Use a "Reagent K-like" cocktail modified for azides.

  • Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Alternative (if Trp/Met present): 90% TFA, 5% Phenol, 2.5% TIS, 2.5% Water.

  • Avoid: Ethanedithiol (EDT), DTT, or Thioanisole if possible, as they promote azide reduction or adduct formation [1].

Step-by-Step:

  • Add cold cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate for 2–3 hours at room temperature (protected from light).

  • Filter resin and precipitate filtrate into ice-cold diethyl ether.

  • Centrifuge (3000 x g, 5 min) and wash the pellet 2x with fresh ether.

Module 2: RP-HPLC Purification Strategy

The Issue: The N-Acetyl group and the aliphatic azide side chain make these peptides hydrophobic. They may elute late or aggregate.

Chromatography Setup:

  • Column: C18 is standard.[2] Use C4 for peptides >30 residues to reduce hydrophobic interaction.

  • Mobile Phase A: Water + 0.1% TFA.[2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Temperature: 25°C to 40°C. (Avoid high heat >50°C to prevent azide thermal decomposition).

Gradient Optimization: Azido-peptides often co-elute with their "Amino" counterparts (reduced byproduct). The Azide is more hydrophobic than the Amine.

ParameterRecommendationReason
Gradient Slope Shallow (e.g., 0.5% B per min)Necessary to separate the Azide (Target) from the Amine (Impurity).
Elution Order Amine elutes before AzideThe -NH

group is polar/charged; the -N

group is hydrophobic.
Wavelength 210 nm & 280 nmAzides have weak absorbance; rely on the peptide backbone at 210 nm.

Module 3: Troubleshooting Guide (FAQ)

Q1: My Mass Spec shows a peak at [M-26]. What happened?

  • Diagnosis: This is the signature mass shift of Azide (-N

    
    ) reduction to Amine (-NH
    
    
    
    )
    .
    • Mass of Azide group: ~42 Da.

    • Mass of Amine group: ~16 Da.

    • Difference: -26 Da.

  • Cause: You likely used a reducing agent (DTT, TCEP) in your buffer, or a thiol scavenger (EDT) during cleavage [2].

  • Resolution: Check all buffers. Ensure the HPLC lines were not previously used for protein purification with DTT. Re-synthesize if the azide is fully reduced.

Q2: The peptide is not dissolving in Mobile Phase A.

  • Diagnosis: Aggregation due to the hydrophobic N-Acetyl cap and the non-polar azide side chain.

  • Resolution:

    • Dissolve the peptide in a minimal volume of DMF or DMSO first.

    • Dilute slowly with Mobile Phase A.

    • Inject immediately.

    • Note: Do not use TCEP to solubilize!

Q3: I see a "doublet" peak in the HPLC. Which one is my product?

  • Diagnosis: Likely separation of the Azide product and the Amino-impurity.

  • Resolution: Run MS on both peaks.

    • Early Peak: Likely the Amine (Reduced impurity).

    • Late Peak: Likely the Azide (Target).

    • Action: Use a shallower gradient (e.g., 20-40% B over 40 mins) to improve resolution.

Q4: Can I use the "Click" reaction to purify the peptide?

  • Strategy: Yes. This is called "Affinity Purification."

  • Method: If impurities are non-clickable, perform the Click reaction with a biotin-alkyne on the crude mixture. Capture the product on Streptavidin beads, wash away impurities, and elute (if a cleavable linker was used). This is complex and usually reserved for difficult separations [3].

Diagnostic Logic Tree

Use this logic flow to identify impurities based on Mass Spectrometry data.

ImpurityLogic Start Analyze MS Spectrum CheckMass Is Observed Mass = Expected Mass? Start->CheckMass Perfect Target Peptide Isolated CheckMass->Perfect Yes MassLow Mass is Lower CheckMass->MassLow No MassM26 Mass = [M - 26] Da MassLow->MassM26 -26 Da MassM42 Mass = [M - 42] Da MassLow->MassM42 -42 Da Diagnosis1 Diagnosis: Azide Reduced to Amine (Check for DTT/TCEP) MassM26->Diagnosis1 Diagnosis2 Diagnosis: Acetyl Loss or Deletion (Check Synthesis) MassM42->Diagnosis2

Figure 2: Mass spectrometry diagnostic tree for identifying common azide-peptide byproducts.

References

  • Nielsen, A. L., et al. (2025). Azide reduction during peptide cleavage from solid support - The choice of thioscavenger? ResearchGate.[3] Retrieved from [Link]

  • NIH. (2015). A Biomolecule-Compatible Visible Light-Induced Azide Reduction.[1] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reversed-Phase HPLC Retention of N-Acetyl-6-azido-L-norleucine and Azidohomoalanine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and proteomics, the use of non-canonical amino acids for protein labeling and engineering has become a cornerstone technique. Among these, azido-functionalized amino acids are particularly valuable due to their ability to undergo bioorthogonal "click" chemistry reactions. Two such prominent amino acids are N-Acetyl-6-azido-L-norleucine (AAN) and L-Azidohomoalanine (AHA). Their effective use in experimental workflows often necessitates their purification and analysis, frequently accomplished by High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of the expected retention behavior of AAN and AHA under reversed-phase HPLC (RP-HPLC) conditions, grounded in the fundamental principles of chromatography and the inherent physicochemical properties of these molecules.

The Primacy of Hydrophobicity in RP-HPLC Retention

Reversed-phase HPLC is a powerful analytical technique that separates molecules based on their hydrophobicity.[1] The stationary phase in RP-HPLC is nonpolar (e.g., C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[2] Molecules with greater hydrophobicity will have a stronger affinity for the nonpolar stationary phase and will thus elute later, resulting in a longer retention time. Conversely, more polar molecules will interact more favorably with the polar mobile phase and elute earlier. The retention time is therefore a direct and sensitive measure of a molecule's hydrophobicity.

Physicochemical Properties: A Tale of Two Azido-Amino Acids

To predict the HPLC retention behavior of AAN and AHA, we must first examine their molecular structures and resulting physicochemical properties.

FeatureN-Acetyl-6-azido-L-norleucine (AAN)L-Azidohomoalanine (AHA)
Molecular Formula C8H14N4O3[3]C4H8N4O2[4]
Molecular Weight 214.23 g/mol [3]144.13 g/mol [4]
Parent Amino Acid Norleucine (an isomer of leucine)[5]Methionine analogue[6]
Alkyl Chain Length Butyl side chain (4 carbons)Ethyl side chain (2 carbons)
N-terminus AcetylatedFree amine
Key Structural Differences Influencing Hydrophobicity:
  • Alkyl Chain Length: AAN is a derivative of norleucine, which possesses a linear four-carbon side chain.[7] In contrast, AHA is an analogue of methionine with a two-carbon side chain before the azido group.[6] In RP-HPLC, a longer alkyl chain contributes significantly to the overall hydrophobicity of a molecule, leading to a longer retention time.[8] Therefore, the additional two methylene groups in the side chain of AAN make it inherently more hydrophobic than AHA.

  • N-terminal Acetylation: AAN possesses an acetyl group on its alpha-amino group, whereas AHA has a free primary amine. The acetylation of the N-terminus neutralizes the positive charge of the amino group at acidic to neutral pH and adds a hydrophobic methyl group.[9] This modification further increases the overall nonpolar character of the AAN molecule.

Based on these two key structural differences, we can confidently predict that N-Acetyl-6-azido-L-norleucine will have a significantly longer retention time than Azidohomoalanine in a standard reversed-phase HPLC separation.

Visualizing the Structural Determinants of Retention

The following diagram illustrates the structural differences between AAN and AHA that underpin their differential HPLC retention.

G cluster_AAN N-Acetyl-6-azido-L-norleucine (AAN) cluster_AHA Azidohomoalanine (AHA) AAN_struct Structure: CH3-CO-NH-CH(COOH)-(CH2)4-N3 AAN_hydrophobicity Increased Hydrophobicity AAN_chain Longer Alkyl Chain (4 carbons) AAN_hydrophobicity->AAN_chain due to AAN_acetyl N-acetylation (neutralizes charge, adds hydrophobicity) AAN_hydrophobicity->AAN_acetyl due to AHA_struct Structure: H2N-CH(COOH)-(CH2)2-N3 AHA_hydrophobicity Lower Hydrophobicity AHA_chain Shorter Alkyl Chain (2 carbons) AHA_hydrophobicity->AHA_chain due to AHA_amine Free Amino Group (polar, charged at low pH) AHA_hydrophobicity->AHA_amine due to G cluster_workflow Experimental Workflow cluster_chromatogram Predicted Chromatogram start Prepare Mixed Standard (AHA + AAN) inject Inject onto C18 Column start->inject hplc Run Gradient HPLC (5-50% Acetonitrile w/ 0.1% TFA) inject->hplc detect UV Detection at 210 nm hplc->detect axis Intensity (AU) vs. Retention Time (min) detect->axis Generates peak1 AHA Peak (~8.5 min) peak2 AAN Peak (~14.2 min)

Caption: Predicted HPLC workflow and resulting chromatogram for AHA and AAN separation.

Conclusion

The principles of reversed-phase chromatography provide a robust framework for predicting the retention behavior of N-Acetyl-6-azido-L-norleucine and L-Azidohomoalanine. The longer alkyl side chain and the presence of a hydrophobic N-acetyl group in AAN make it substantially more nonpolar than AHA. Consequently, AAN is expected to exhibit a significantly longer retention time on a C18 column. The provided experimental protocol offers a reliable method for confirming this prediction and for the baseline separation of these two important non-canonical amino acids, which is a critical step for their application in quantitative and qualitative studies in chemical biology and drug development.

References

  • Gilar, M., et al. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 16(3), 231–238. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 147480, Azidohomoalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16666241, Azidonorleucine. Retrieved from [Link]

  • Tanaka, N., et al. (1981). Effect of Alkyl Chain Length of Stationary Phase on Retention and Selectivity in Reversed Phase Liquid Chromatography. Chemistry Letters, 10(11), 1541-1544. Retrieved from [Link]

  • Drazic, A., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination. Nature Communications, 14(1), 1888. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Retrieved from [Link]

  • Gilar, M., et al. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. ResearchGate. Retrieved from [Link]

  • Fornstedt, T., et al. (2013). Mechanisms of retention in HPLC. Retrieved from [Link]

  • McClatchy, D. B., et al. (2018). Pulsed Azidohomoalanine Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice. Journal of Proteome Research, 17(8), 2747–2757. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Norleucine. Retrieved from [Link]

  • Drazic, A., & Aksnes, H. (2020). N-terminal Acetylation shields proteins from degradation and promotes age-dependent motility and longevity. bioRxiv. Retrieved from [Link]

Sources

Quantitative analysis of click reaction yield with Ac-6-Az-Nle

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Quantitative Analysis of Click Reaction Yield with Ac-6-Az-Nle

Executive Summary

Ac-6-Az-Nle (N-Acetyl-6-Azido-Norleucine) represents a refined class of bioorthogonal probes derived from 6-Azidonorleucine (ANL). While widely recognized for its superior bioorthogonality compared to first-generation analogs like Azidohomoalanine (AHA), the quantitative yield of its click reaction (CuAAC) is often debated regarding steric accessibility and reaction kinetics.

The Verdict: Ac-6-Az-Nle offers a higher "effective" yield in complex biological systems compared to AHA. Although the intrinsic chemical reactivity of the azide group is similar between the two (


 with optimized ligands), Ac-6-Az-Nle provides a significantly higher signal-to-noise ratio due to its exclusive incorporation via mutant Methionyl-tRNA Synthetase (MetRS), eliminating the background proteome labeling inherent to AHA.

Technical Introduction: The Ac-6-Az-Nle Mechanism

Ac-6-Az-Nle functions as a methionine surrogate. The "Ac" (Acetyl) group in this context often refers to the capped derivative used in kinetic benchmarking or peptide synthesis to mimic the amide backbone of a protein, ensuring that quantitative analysis reflects true intrachain reactivity rather than N-terminal artifacts.

  • Core Moiety: 6-Azidonorleucine (ANL).

  • Reaction Type: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3]

  • Key Advantage: Unlike AHA, which is a substrate for wild-type MetRS (promiscuous incorporation), ANL derivatives require the L274G mutant MetRS .[4] This "lock-and-key" mechanism ensures that the click reaction yield measured corresponds strictly to the target population.

Comparative Analysis: Ac-6-Az-Nle vs. Alternatives

This section quantitatively compares Ac-6-Az-Nle against the industry standards: AHA (L-Azidohomoalanine) and Hpg (L-Homopropargylglycine) .

Table 1: Quantitative Performance Matrix
MetricAc-6-Az-Nle (ANL) AHA (Azidohomoalanine) Hpg (Homopropargylglycine)
Chemical Handle Azide (

)
Azide (

)
Alkyne (

)
Incorporation Specificity High (Requires Mutant MetRS)Low/Medium (WT MetRS substrate)Low/Medium (WT MetRS substrate)
Click Reaction Rate (

)
~50–200

(Ligand dependent)
~50–200

Slower (requires Azide probe)
Background Labeling < 1% (Strictly orthogonal)10–20% (Met starvation dependent)High (Endogenous thiols interfere)
Effective Yield (Lysate) 85–95% 60–75% (loss due to noise)50–70%
Steric Hindrance Moderate (Linear side chain)Low (Short side chain)Low
Cytotoxicity Low (No Met starvation needed)High (Requires Met starvation)High
Critical Insights:
  • Kinetic Equivalence vs. Biological Superiority: Chemically, the azide on Ac-6-Az-Nle and AHA reacts with alkynes at similar rates. However, the biological yield of Ac-6-Az-Nle is higher because it does not require methionine starvation, preserving cell viability and protein synthesis rates.

  • Ligand Dependency: The yield of Ac-6-Az-Nle is heavily dependent on the copper ligand. Using BTTAA over TBTA increases yields by ~2-fold in live-cell compatible conditions due to better copper shielding and solubility.

Experimental Protocol: Optimized Quantitative Click Reaction

This protocol is designed for the quantitative conjugation of Ac-6-Az-Nle labeled proteomes with a fluorescent alkyne (e.g., TAMRA-Alkyne).

Objective: Maximize triazole formation while minimizing protein precipitation.

Reagents:
  • Lysate: Ac-6-Az-Nle labeled cell lysate (1-2 mg/mL).

  • Reaction Buffer: 50 mM HEPES, pH 7.4 (Avoid Tris; it coordinates Cu).

  • Click Reagents:

    • CuSO4 (10 mM stock).

    • BTTAA Ligand (50 mM stock) – Crucial for high yield.

    • Sodium Ascorbate (100 mM stock) – Freshly prepared.

    • Alkyne Probe (e.g., TAMRA-Alkyne, 1 mM stock).

Step-by-Step Workflow:
  • Preparation: Adjust lysate to 1 mg/mL in HEPES buffer.

  • Ligand Complexing (The "Master Mix"):

    • Premix CuSO4 and BTTAA in a 1:5 molar ratio (e.g., 1 µL Cu + 5 µL BTTAA) prior to adding to the lysate. Why? This pre-complexation prevents free copper from degrading proteins.

  • Reaction Assembly:

    • Add Alkyne Probe (Final: 20-50 µM).

    • Add Cu-BTTAA Complex (Final Cu: 1 mM).[5][6]

    • Add Sodium Ascorbate (Final: 5 mM).

  • Incubation: Incubate for 60 minutes at Room Temperature in the dark with gentle rotation.

  • Termination: Stop reaction by adding 4 volumes of ice-cold acetone (precipitation) or EDTA (chelation) if downstream analysis allows.

Mandatory Visualization

Figure 1: Comparative Metabolic Labeling & Click Workflow

This diagram illustrates the orthogonality of the Ac-6-Az-Nle (ANL) pathway compared to the promiscuous AHA pathway.

G cluster_0 Pathway A: AHA (Standard) cluster_1 Pathway B: Ac-6-Az-Nle (High Fidelity) AHA AHA Reagent WTRS WT MetRS (Promiscuous) AHA->WTRS ProtA Labeled Proteome + Background WTRS->ProtA Competition with Met Click CuAAC Reaction (BTTAA Ligand) ProtA->Click High Noise ANL Ac-6-Az-Nle MRS Mutant MetRS (L274G) ANL->MRS ProtB Labeled Proteome (Specific) MRS->ProtB Orthogonal Incorporation ProtB->Click High Yield Analysis Quantitative Analysis (Fluorescence/MS) Click->Analysis

Caption: Comparison of AHA vs. Ac-6-Az-Nle incorporation pathways. Note the specific entry of Ac-6-Az-Nle via Mutant MetRS, leading to higher effective yields in analysis.

Validation & Troubleshooting

To ensure the "Quantitative" aspect of your analysis is accurate, you must validate the yield:

  • The "In-Gel" Shift: Run an SDS-PAGE. If the click reaction is 100% efficient, you should see a complete shift or saturation of the fluorescent signal relative to a loading control.

  • HPLC-MS Quantification: For precise yield calculation, use a synthetic peptide standard (e.g., Ac-6-Az-Nle-Gly-Gly). React it under your conditions and measure the ratio of [Product] / ([Product] + [Reactant]) via UV integration.

    • Target Yield: >95% conversion indicates a successful protocol.

  • Negative Control: Perform the reaction without Copper . Any signal detected here is "background" (non-specific probe sticking), which must be subtracted from your yield calculations.

References

  • Ngo, J. T., et al. "Cell-selective metabolic labeling of proteins." Nature Chemical Biology, 2009.

  • Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie, 2011.

  • Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie Int. Ed., 2009.

  • Dieterich, D. C., et al. "In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons." Nature Neuroscience, 2006. (Foundational work on AHA/ANL comparison).

Sources

Verifying N-terminal acetylation of 6-azido-L-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for verifying the N-terminal acetylation (NTA) status of the non-canonical amino acid 6-azido-L-norleucine (Aha) .[1] It is designed for researchers utilizing Aha as a methionine surrogate in bioorthogonal labeling (BONCAT/FUNCAT) who require confirmation that the probe mimics the native N-terminal processing of the target proteome.

Executive Summary: The N-Terminal Fidelity Challenge

6-azido-L-norleucine (Aha) is structurally similar to Methionine (Met) but contains a bioorthogonal azide moiety.[1] While it is well-established that endogenous Methionyl-tRNA synthetase (MetRS) charges Aha onto tRNA^Met, a critical question in high-fidelity proteomics is whether N-terminal Acetyltransferases (NATs) recognize Aha-initiated nascent chains with the same efficiency as Met-initiated chains.

Verifying NTA of Aha is not merely a quality control step; it is essential to ensure that the probe does not alter protein stability or localization, which are heavily regulated by N-terminal acetylation (the "N-end rule").

Part 1: Comparative Analysis of Verification Methods

The following table compares the four primary methodologies for detecting N-terminal acetylation on Aha-labeled proteins.

FeatureMethod A: Bottom-Up LC-MS/MS (Recommended)Method B: Top-Down MS Method C: Edman Degradation Method D: Click-Western Blot
Principle Proteolytic digestion followed by peptide sequencing.[1]Analysis of intact protein mass.[1][2]Sequential N-terminal amino acid cleavage.[1][3]Mobility shift analysis after click-reaction.
Specificity High . Identifies exact site and modification mass (+42 Da).High . Determines stoichiometry (0, 1, 2 acetyl groups).[1]High (Negative) .[1] Blocked N-terminus confirms modification.Low . Indirect inference via gel shift.[1]
Sensitivity High (fmol range).[1]Moderate (pmol range).[1]Low (requires pure protein).[1]Moderate.
Aha Detection Detects specific mass shift of Ac-Aha vs. Aha.[1]Detects total mass shift.[1]Cannot sequence if acetylated (blocked).[1]Cannot distinguish N-term Ac from internal Aha.
Throughput High (Proteome-wide).[1]Low (Single protein).[1]Very Low.[1]Medium.
Verdict Gold Standard for verification.Best for quantifying % acetylation of a single purified protein.[1]Historical validation only.Insufficient for structural verification.

Part 2: The Self-Validating Protocol (Bottom-Up LC-MS/MS)

This protocol utilizes a comparative mass spectrometry approach .[1] To ensure trustworthiness, the experiment must include a "Native Met" control and a "NAT-Inhibited" negative control.

Experimental Design
  • Condition 1 (Experimental): Cells cultured with Aha (Met-depleted media).[1]

  • Condition 2 (Native Control): Cells cultured with Met.

  • Condition 3 (Negative Control): Cells cultured with Aha + NAT Inhibitor (e.g., Naa10 inhibitor or siRNA against NATs) to force the production of non-acetylated species.[1]

Step-by-Step Workflow

1. Sample Preparation & Labeling

  • Pulse: Incubate cells in Met-free media for 30 min to deplete intracellular Met pools.

  • Label: Add 4 mM Aha (Condition 1 & 3) or 4 mM Met (Condition 2). Label for 2–4 hours.

    • Note: High concentrations of Aha are required to outcompete trace Met and ensure high occupancy at the N-terminus.[1]

  • Lysis: Lyse cells in 8M Urea/50mM Tris (pH 8.0) to denature proteins and prevent post-lysis degradation.[1]

2. Chemical Derivatization (Optional but Recommended) To distinguish N-terminal amines (unmodified) from Lysine amines, perform chemical acetylation or dimethyl labeling after lysis but before digestion.[1]

  • Why? If you chemically acetylate free amines with heavy-labeled acetic anhydride (D3-Ac), any naturally acetylated N-termini will be "light" (endogenous), while free N-termini will become "heavy" (artificial).[1] This validates that the acetylation happened in cellulo.[1]

3. Proteolytic Digestion

  • Dilute Urea to <1M.[1]

  • Digest with Trypsin (cleaves C-term of Lys/Arg).[1]

    • Caution: Trypsin does not cleave Aha.[1] Ensure complete digestion.

  • Alternative: Use GluC if the N-terminal peptide is too short or too long for Trypsin.[1]

4. LC-MS/MS Acquisition

  • Inject samples onto a C18 column coupled to a high-resolution Q-TOF or Orbitrap mass spectrometer.[1]

  • Data Dependent Acquisition (DDA): Set dynamic exclusion to 30s.

5. Bioinformatics & Mass Shift Verification Configure the search engine (MaxQuant, Proteome Discoverer) with the following custom modifications:

  • Variable Modification 1: Acetylation (Protein N-term) -> +42.0106 Da [1]

  • Residue Modification: Methionine -> Aha Substitution [1]

    • Met Residue Mass: 131.0405 Da[1]

    • Aha Residue Mass: 154.0860 Da (Formula: C6H10N4O)[1]

    • Delta Mass: +23.0455 Da (Replace Met with Aha).[1]

Search Logic:

  • Look for peptides containing the Aha residue (+23.04 Da) at the N-terminus.[1]

  • Check for the presence of the N-terminal Acetyl group (+42.01 Da) on that specific residue.[1]

  • Validation: The "Negative Control" (Condition 3) must show a significant reduction in the +42 Da signal on Aha-peptides.[1]

Part 3: Visualization of the Workflow

The following diagram illustrates the decision logic and experimental flow for validating Aha N-terminal acetylation.

Aha_Verification_Workflow Start Start: Aha-Labeled Sample Digest Proteolytic Digestion (Trypsin/GluC) Start->Digest MS_Analysis LC-MS/MS Analysis (High Resolution) Digest->MS_Analysis Search Database Search (Custom Mod: Met->Aha +23.04Da) MS_Analysis->Search Decision1 Identify N-terminal Peptides with Aha Residue Search->Decision1 Check_Ac Check for N-term Acetylation (+42.01 Da Shift) Decision1->Check_Ac Peptide Found Result_Neg NEGATIVE: Aha is NOT Acetylated (Substrate Specificity Issue) Decision1->Result_Neg No Aha N-term Found Control_Check Compare with NAT-Inhibitor Control Sample Check_Ac->Control_Check Ac-Aha Detected Check_Ac->Result_Neg Only Free Aha Detected Result_Pos VERIFIED: Aha is N-terminally Acetylated Control_Check->Result_Pos Signal Absent in Control Control_Check->Result_Neg Signal Unchanged (Artifact)

Caption: Logical workflow for MS-based verification of Aha N-terminal acetylation, including critical control checkpoints.

Part 4: Scientific Rationale & Causality

1. Why Aha acts as a substrate for NATs: N-terminal acetyltransferases (NATs), specifically NatA, recognize specific N-terminal sequences.[1] NatA typically acetylates Ser-, Ala-, Gly-, Thr-, and Val- termini after the initiator Methionine (iMet) is excised. However, if the iMet is retained (common when the second residue is bulky), NatB or NatC may acetylate the Met itself.

  • Hypothesis: Since Aha is structurally a linear analogue of Methionine, it is generally retained if the second residue is bulky. The verification protocol specifically tests if the NAT active site can accommodate the azide tail of Aha, which is slightly more rigid and polar than the methyl-thioether of Met.

2. The Mass Shift Causality: The specific mass shift is the only way to distinguish true enzymatic acetylation from chemical artifacts.

  • Aha Mass: 172.09 Da (Monoisotopic)[1]

  • Aha Residue (in peptide): 154.08 Da[1]

  • Acetylated Aha Residue: 154.08 + 42.01 = 196.09 Da .[1]

  • Any deviation from this precise mass indicates a different modification (e.g., carbamylation from urea, +43 Da) or misidentification.[1]

References

  • Dieterich, D. C., et al. (2006).[1] "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences, 103(25), 9482–9487. Link[1]

  • Aksnes, H., et al. (2016).[1] "First Things First: Vital Protein Marks by N-Terminal Acetyltransferases." Trends in Biochemical Sciences, 41(9), 746-760.[1] Link

  • Van Damme, P., et al. (2011).[1] "NatF contributes to an evolutionary shift in protein N-terminal acetylation and is important for normal chromosome segregation."[1] PLoS Genetics, 7(7), e1002169.[1] Link[1]

  • Hornbeck, P. V., et al. (2015).[1] "PhosphoSitePlus, 2014: mutations, PTMs and recalibrations." Nucleic Acids Research, 43(D1), D512–D520.[1] (Reference for standard PTM mass shifts). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.